Moracin M
Description
This compound has been reported in Morus lhou, Morus cathayana, and other organisms with data available.
has been isolated from Morus alba L.; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-10-2-1-8-5-13(18-14(8)7-10)9-3-11(16)6-12(17)4-9/h1-7,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPRYOJTASOZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204861 | |
| Record name | Veraphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moracin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56317-21-6 | |
| Record name | Moracin M | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56317-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veraphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veraphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERAPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9FI83128D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moracin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
| Record name | Moracin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isolating Moracin M from Morus alba: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the isolation and characterization of Moracin M, a bioactive 2-arylbenzofuran derivative found in Morus alba (white mulberry). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols derived from published scientific literature. The guide includes quantitative data on extraction and fractionation, detailed chromatographic purification methods, and characterization data for this compound. Additionally, it visualizes the experimental workflow and a key signaling pathway associated with this compound's biological activity using the DOT language for Graphviz. This guide serves as a practical resource for the efficient isolation and further investigation of this promising natural product.
Introduction
Morus alba L., commonly known as white mulberry, has a long history of use in traditional medicine, particularly in Asian countries.[1][2][3] Various parts of the plant, including the root bark, twigs, and leaves, are rich in a diverse array of bioactive compounds, such as flavonoids, alkaloids, and stilbenoids.[4][5][6] Among these, the 2-arylbenzofuran derivative this compound has garnered significant scientific interest due to its potential pharmacological activities.[7]
This compound has been reported to exhibit several biological effects, including the inhibition of phosphodiesterase-4, α-glucosidase, and the formation of advanced glycation end products (AGEs).[7][8] Recent studies have also elucidated its role in promoting skeletal muscle cell proliferation through the PI3K-Akt-mTOR signaling pathway.[6][9][10][11] These findings underscore the potential of this compound as a lead compound in drug discovery programs targeting a range of therapeutic areas.
This guide aims to provide a consolidated and detailed protocol for the isolation of this compound from Morus alba, compiled from various scientific studies. It presents a step-by-step methodology, from the initial extraction to the final purification and characterization, supported by quantitative data and visual diagrams to facilitate understanding and replication of the process.
Experimental Protocols
The isolation of this compound from Morus alba typically involves a multi-step process encompassing extraction, solvent partitioning, and a series of chromatographic separations. The following protocols are synthesized from established methodologies.[4][8][12][13][14]
Plant Material and Extraction
-
Plant Material Preparation: Dried twigs, leaves, or root bark of Morus alba are used as the starting material. The plant material should be coarsely powdered to increase the surface area for efficient extraction.[12][14]
-
Solvent Extraction:
-
Methanol or Ethanol Extraction: The powdered plant material (e.g., 10 kg of dried leaves or 2.0 kg of dried twigs) is extracted with 70-80% aqueous methanol or ethanol.[4][12] This can be performed using methods such as ultrasonication for an extended period (e.g., 12 hours) or reflux extraction.[4][13]
-
Solvent Removal: The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[12]
-
Solvent Partitioning (Fractionation)
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Defatting: The crude extract is suspended in an aqueous solution (e.g., 70% aqueous methanol) and washed with a nonpolar solvent like n-hexane to remove lipids and pigments.[4][12]
-
Successive Solvent Partitioning: The defatted aqueous layer is then sequentially partitioned with solvents of increasing polarity, such as diethyl ether (Et₂O) or chloroform (CHCl₃), followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).[4][12] this compound, being moderately polar, is typically enriched in the ethyl acetate fraction.[8]
Chromatographic Purification
The bioactive fraction (typically the ethyl acetate fraction) is further purified using a combination of chromatographic techniques.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, commonly a mixture of chloroform and methanol (e.g., 3:1 v/v) or n-hexane, ethyl acetate, and methanol.[8][12] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are often further purified on a Sephadex LH-20 column, using methanol as the mobile phase.[8] This step is effective for separating compounds based on their molecular size and for removing smaller impurities.
-
Reversed-Phase Chromatography (ODS-A or HPLC): Final purification is typically achieved using reversed-phase chromatography. This can be done using an ODS-A column with a gradient of aqueous methanol or ethanol.[4] For high purity, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is employed, often with a mobile phase consisting of a gradient of water (with a small percentage of acid like phosphoric acid) and acetonitrile.[4]
Quantitative Data
The following tables summarize quantitative data from various studies on the extraction and fractionation of bioactive compounds from Morus alba, including those that isolated this compound.
Table 1: Solvent Fractionation Yields from Morus alba Leaves
| Starting Material | Crude Extract Yield | Fraction | Yield from Crude Extract | Reference |
| 10 kg UVC-irradiated dried leaves | 1.8 kg (18%) | Diethyl Ether | 203.4 g (11.3%) | [4] |
| Ethyl Acetate | 122.8 g (6.8%) | [4] | ||
| n-Butanol | 535.1 g (29.7%) | [4] |
Table 2: Solvent Fractionation Yields from Morus alba Twigs
| Starting Material | Crude Extract Yield | Fraction | Yield from Crude Extract | Reference |
| 2.0 kg dried twigs | 80.2 g (4.01%) | Methylene Chloride | Not specified | [12] |
| Ethyl Acetate | 9.07 g (11.3%) | [12] | ||
| n-Butanol | Not specified | [12] |
Table 3: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₄ | [7][15] |
| Molar Mass | 242.23 g/mol | [7][15] |
| Appearance | Solid | [15] |
| Melting Point | 275 °C | [15] |
| ¹H NMR Data | Refer to spectroscopic data in cited literature | [16] |
| ¹³C NMR Data | Refer to spectroscopic data in cited literature | [16] |
| Mass Spectrometry (m/z) | [M-H]⁻ at 241.0504 | [15] |
Mandatory Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Morus alba.
PI3K-Akt-mTOR Signaling Pathway
This compound has been shown to induce skeletal muscle cell proliferation via the PI3K-Akt-mTOR signaling pathway.[6][9][10][11] The diagram below outlines this key signaling cascade.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Inhibition Mechanism of Components Isolated from Morus alba Branches on Diabetes and Diabetic Complications via Experimental and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of isolated compounds from Morus spp. and their biological activity as anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C14H10O4 | CID 185848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Moracin M: A Technical Guide on its Traditional Use and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin M is a naturally occurring 2-arylbenzofuran, a class of phenolic compounds predominantly isolated from the root bark of Morus alba L. (white mulberry).[1][2] Plants of the Morus genus have a long history in traditional medicine, particularly in North-East Asia, where they have been used to treat a variety of ailments, including inflammatory conditions like bronchitis.[3] this compound, as a key constituent, has garnered significant scientific attention for its broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, anticancer, and hypoglycemic properties.[4][5] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and molecular signaling pathways associated with this compound, positioning it as a promising candidate for modern drug development.
Pharmacological Activities and Quantitative Data
The therapeutic potential of this compound is supported by a growing body of evidence demonstrating its efficacy in various biological assays. This section summarizes the key quantitative data associated with its primary pharmacological activities.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammation cascade.[2][6][7] Its inhibitory action extends to key inflammatory mediators and cytokines.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Target | Assay System | IC50 Value / Effect | Reference |
|---|---|---|---|
| PDE4D2 | Enzyme Inhibition Assay | 2.9 µM | [2][6][7] |
| PDE4B2 | Enzyme Inhibition Assay | 4.5 µM | [2][6][7] |
| PDE5A1 | Enzyme Inhibition Assay | >40 µM | [6][7] |
| PDE9A2 | Enzyme Inhibition Assay | >100 µM | [6][7] |
| Interleukin-6 (IL-6) | IL-1β-treated A549 cells | 8.1 µM | [1][7] |
| Nitric Oxide (NO) | LPS-treated MH-S cells | 65.7 µM |[7] |
In Vivo Anti-inflammatory Efficacy
Animal models have confirmed the potent anti-inflammatory properties of this compound, particularly in airway inflammation.
Table 2: In Vivo Anti-inflammatory Efficacy of this compound
| Model | Species | Administration | Dosage | Key Findings | Reference |
|---|---|---|---|---|---|
| LPS-induced Acute Lung Injury | Mice | Oral | 20-60 mg/kg | Comparable inhibitory action to dexamethasone (30 mg/kg); significantly reduced inflammatory cell infiltration. | [1][7] |
| LPS-induced Lung Inflammation | Mice | Oral | 20-60 mg/kg | Showed significant inhibitory action against lung inflammation. |[8] |
Anticancer Activity
This compound has demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.
Table 3: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Concentration | Result | Reference |
|---|---|---|---|---|
| MCF7 | Breast Cancer | 200 µg/mL | 16.09% cell survival | [9] |
| 3T3 | Mouse Fibroblast | 200 µg/mL | 21.6% cell survival |[9] |
Other Biological Activities
-
Hypoglycemic Effects: this compound contributes to the hypoglycemic activity of Morus alba by inhibiting α-glucosidase.[3][5] It also induces the phosphorylation of PI3K and Akt in C2C12 cells, key regulators in the insulin signaling pathway.[10]
-
Skeletal Muscle Proliferation: In C2C12 myoblasts, this compound (at 57% concentration, p < 0.05) significantly increases cell proliferation through the PI3K-Akt-mTOR signaling pathway.[11][12]
-
Hair Growth Promotion: this compound enhances the proliferation of human dermal papilla cells and promotes angiogenesis, primarily by activating the Wnt/β-catenin signaling pathway.[13]
-
Antioxidant Activity: As a phenolic compound, this compound possesses antioxidant properties, enabling it to scavenge free radicals.[14][15] Theoretical studies suggest its effectiveness against hydroxyl (HO˙) and hydroperoxyl (HOO˙) radicals.[15]
Molecular Mechanisms and Signaling Pathways
This compound exerts its diverse pharmacological effects by modulating several key cellular signaling pathways.
Anti-inflammatory Signaling
The anti-inflammatory action of this compound is multifactorial. It directly inhibits PDE4, which increases intracellular cAMP levels. Furthermore, it interrupts pro-inflammatory cascades by targeting critical transcription factors and kinases. In lipopolysaccharide (LPS)-treated nucleus pulposus cells, this compound inhibits the phosphorylation of PI3K and Akt, which promotes autophagy and reduces the production of inflammatory mediators.[16] In lung inflammation models, it has been shown to interfere with the activation of the JNK/c-Jun and NF-κB pathways.[1]
Caption: this compound's anti-inflammatory mechanisms.
Skeletal Muscle Proliferation
This compound promotes the proliferation of skeletal muscle cells by activating the PI3K-Akt-mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of PI3K leads to the phosphorylation of Akt, which in turn activates mTOR, stimulating the expression of myogenic proteins like MyoD and myogenin.[10][11][12]
Caption: this compound's role in skeletal muscle proliferation.
Hair Growth Promotion
The regenerative effect of this compound on hair is mediated by the Wnt/β-catenin pathway. This compound enhances the phosphorylation of GSK-3β, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to upregulate genes responsible for cell proliferation and angiogenesis, such as VEGF, FGF2, and KGF.[13]
Caption: this compound's activation of the Wnt/β-catenin pathway.
Experimental Protocols
This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound.
Isolation and Purification
This compound is naturally isolated from the root barks of Morus alba.[1]
-
Extraction: The dried and powdered root bark is subjected to hot solvent extraction, often sequentially with solvents of increasing polarity (e.g., petroleum ether, chloroform, and methanol).[9]
-
Fractionation: The crude extract (typically the methanolic extract) is fractionated using techniques like solvent partitioning (e.g., with ethyl acetate).[17]
-
Chromatographic Purification: The active fraction is further purified using various column chromatography techniques. Polyamide column chromatography is frequently employed, separating compounds based on hydrogen bonding.[18] This is often followed by Reverse-Phase Medium Pressure Liquid Chromatography (RP-MPLC) and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[17]
-
Structure Elucidation: The final structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[9][17]
Chemical Synthesis
A revised synthetic route for this compound has been established to improve yields.[8][18]
-
Coupling and Cyclization: A readily available phosphonium salt is coupled with a commercially available benzoic acid. This is followed by a one-pot cyclization reaction to generate a benzofuran intermediate. This step has reported yields of around 62%.[8][18]
-
Hydrolysis: An acetyl group on the benzofuran intermediate is removed via hydrolysis with a base like potassium hydroxide (KOH), typically with a high yield (e.g., 98%).[8]
-
Hydrogenolysis: The final step involves the removal of benzyl protecting groups via palladium-catalyzed (Pd/C) hydrogenolysis under a hydrogen atmosphere to afford pure this compound, with yields reported around 90%.[8]
Caption: Simplified workflow for the chemical synthesis of this compound.
In Vitro Anti-inflammatory Assays
-
IL-6 Production Inhibition Assay: [1]
-
Cell Culture: Human lung epithelial cells (A549) are seeded in 96-well plates and cultured to confluence.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 30, 60 µM) for 2 hours.[7]
-
Stimulation: Inflammation is induced by adding IL-1β to the culture medium.
-
Quantification: After a set incubation period (e.g., 4 hours), the concentration of IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
-
Nitric Oxide (NO) Production Inhibition Assay: [1]
-
Cell Culture: Murine alveolar macrophages (MH-S) are seeded in 96-well plates.
-
Treatment: Cells are treated with this compound and stimulated with lipopolysaccharide (LPS).
-
Quantification: After 24 hours, the amount of nitrite (a stable metabolite of NO) in the supernatant is quantified using the Griess reagent. The results are used to determine the inhibition of iNOS-catalyzed NO production.
-
In Vivo Anti-inflammatory Assay (LPS-induced Acute Lung Injury)[1]
-
Animal Model: Male ICR mice are used for the study.
-
Treatment: this compound (20-60 mg/kg) or a vehicle control is administered orally.
-
Induction of Injury: After a set time (e.g., 1 hour), mice are anesthetized, and LPS is administered intranasally to induce lung inflammation.
-
Sample Collection: After 24 hours, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.
-
Analysis: The total and differential cell counts (neutrophils, macrophages) in the BALF are determined. Lung tissues may also be collected for histological analysis to assess inflammatory cell infiltration and alveolar wall thickness.[7]
Conclusion
This compound, a key bioactive compound from the traditionally used Morus alba, demonstrates a remarkable range of pharmacological activities substantiated by robust scientific evidence. Its potent anti-inflammatory effects, mediated through multiple signaling pathways including PDE4, NF-κB, and JNK, make it a strong candidate for treating inflammatory disorders, especially those affecting the airways. Furthermore, its emerging roles in promoting muscle and hair growth, along with its anticancer and antioxidant properties, highlight its pleiotropic therapeutic potential. The availability of established isolation and synthesis protocols provides a solid foundation for further preclinical and clinical development. For drug development professionals, this compound represents a valuable natural scaffold that warrants further investigation for creating novel therapeutics.
References
- 1. This compound inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Morus alba L. is a natural phosphodiesterase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potential this compound Prodrugs Strongly Attenuate Airway Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Pro-Health Benefits of Morusin Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The radical scavenging activity of moracins: theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits lipopolysaccharide-induced inflammatory responses in nucleus pulposus cells via regulating PI3K/Akt/mTOR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | 56317-21-6 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for Moracin M Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin M, a naturally occurring benzofuran derivative, has garnered significant attention within the scientific community due to its diverse and potent biological activities.[1] It is recognized as a phosphodiesterase-4 (PDE4) inhibitor, demonstrating anti-inflammatory, anticancer, and other valuable pharmacological properties.[1][2][3] This document provides a comprehensive guide to the chemical synthesis and purification of this compound, intended for researchers and professionals in drug development. The protocols detailed herein are based on established synthetic strategies and purification techniques reported in the scientific literature.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | PubChem[4] |
| Synonyms | Veraphenol | Cayman Chemical[3] |
| CAS Number | 56317-21-6 | PubChem[4] |
| Molecular Formula | C₁₄H₁₀O₄ | PubChem[4] |
| Molecular Weight | 242.23 g/mol | PubChem[4] |
| Melting Point | 275 °C | PubChem[4] |
| Solubility | Soluble in DMSO, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Cayman Chemical[3], BioCrick[5] |
| Purity | ≥98% (Commercially available) | Cayman Chemical[3] |
Biological Activity and Applications
This compound exhibits a range of biological activities that make it a compound of interest for therapeutic development:
-
Anti-inflammatory Activity: this compound is a potent inhibitor of phosphodiesterase-4 (PDE4), with IC₅₀ values of 2.9 µM for PDE4D2 and 4.5 µM for PDE4B2.[2][6] This inhibition leads to a reduction in inflammatory responses. For instance, it has been shown to inhibit the production of IL-6 and NO in various cell lines.[2]
-
Anticancer Activity: Studies have demonstrated that this compound can induce cell death in leukemia cells (P388) with an IC₅₀ of 24.8 µM.[3] It has also shown cytotoxic activity against MCF7 and 3T3 cell lines.
-
Hair Growth Promotion: Research indicates that this compound can promote hair regeneration by activating the WNT/β-catenin pathway and angiogenesis.[7]
-
Other Activities: this compound has also been investigated for its antimicrobial and antioxidant properties.[1][8]
Experimental Protocols
The following sections provide a detailed protocol for the chemical synthesis and purification of this compound. The synthesis is based on a retrosynthetic analysis where this compound is a key intermediate in the synthesis of Moracin C.[9]
Synthesis of this compound
The synthesis of this compound can be achieved through a Sonogashira coupling reaction followed by demethylation. The overall workflow is depicted in the diagram below.
Caption: Workflow for the synthesis and purification of this compound.
Materials and Reagents:
-
Halobenzene-diol derivative (e.g., 2-bromo-5-methoxy-phenol)
-
Ethynylbenzene-diol derivative (e.g., 3,5-dimethoxyphenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF)
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
-
Solvents for HPLC (e.g., Acetonitrile, Water with 0.05% Trifluoroacetic acid)
Procedure:
-
Sonogashira Coupling to form Methylated this compound (7):
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the halobenzene-diol derivative (3) and ethynylbenzene-diol derivative (4) in an appropriate solvent such as THF.
-
Add the palladium catalyst and CuI to the reaction mixture.
-
Add the base (e.g., triethylamine) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
The organic layer is then dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting residue, the methylated precursor of this compound (7), is then purified by silica gel column chromatography.[9] A potential elution system is a gradient of hexane and ethyl acetate.[9]
-
-
Demethylation to yield this compound (2):
-
Dissolve the purified methylated this compound (7) in a dry solvent such as dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of boron tribromide (BBr₃) in DCM.
-
Allow the reaction to stir at low temperature and then warm to room temperature until the demethylation is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water or methanol.
-
Perform an aqueous work-up to extract the product into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain crude this compound (2).[9]
-
Purification of this compound
The crude this compound obtained from the synthesis requires further purification to achieve high purity suitable for biological assays.
Procedure:
-
Silica Gel Column Chromatography:
-
The crude this compound is first subjected to silica gel column chromatography.
-
A suitable solvent system, such as a mixture of hexane and ethyl acetate, is used for elution.[9] The fractions are collected and analyzed by TLC to identify those containing the pure product.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For achieving higher purity (>95%), the fractions from the column chromatography containing this compound are pooled, concentrated, and further purified by RP-HPLC.[9]
-
A C18 column is typically used.[9]
-
A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.05%).[9]
-
The purity of the final product can be confirmed by analytical HPLC.[9]
-
Signaling Pathway Associated with this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects in part by inhibiting the JNK/c-Jun and NF-κB signaling pathways.[2] The diagram below illustrates this mechanism.
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
Conclusion
This document provides essential information and detailed protocols for the synthesis and purification of this compound, a promising natural product with significant therapeutic potential. The provided methodologies, data, and diagrams are intended to support researchers in their efforts to study and develop this compound for various applications in medicine and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C14H10O4 | CID 185848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:56317-21-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. abmole.com [abmole.com]
- 7. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Moracin M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin M, a naturally occurring 2-arylbenzofuran found in plants of the Morus species, has garnered significant interest due to its potential pharmacological activities, including its role as a phosphodiesterase-4 (PDE4) inhibitor with anti-inflammatory properties[1]. As research into the therapeutic potential of this compound progresses, the need for accurate and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological fluids, becomes crucial.
These application notes provide a comprehensive overview of the recommended analytical techniques and detailed protocols for the quantification of this compound. The methodologies described herein are based on established principles of analytical chemistry for similar phenolic compounds and serve as a robust starting point for method development and validation in a research or drug development setting. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are well-suited for the analysis of complex mixtures and provide the necessary sensitivity and selectivity for trace-level quantification[2][3].
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₄ | [4][5] |
| Molecular Weight | 242.23 g/mol | [4][5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6][7] |
| UV Absorption Maxima (λmax) | Similar 2-arylbenzofuran derivatives exhibit absorption maxima around 216 nm and 316-320 nm. A wavelength of approximately 318 nm is recommended as a starting point for detection. | [8][9] |
Analytical Methodologies
The choice of analytical method will depend on the specific requirements of the study, including the sample matrix, the expected concentration of this compound, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely accessible and robust technique for the quantification of phenolic compounds. Based on methods developed for structurally similar 2-arylbenzofurans, a reverse-phase HPLC method is proposed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. This technique offers lower limits of detection and quantification, making it ideal for pharmacokinetic and metabolic studies.
Experimental Protocols
Sample Preparation
-
Grinding and Extraction:
-
Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extract the powdered material with 75% ethanol or ethyl acetate at room temperature with constant agitation for 24 hours. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Repeat the extraction process three times to ensure complete extraction of the analyte.
-
-
Filtration and Concentration:
-
Combine the extracts and filter them through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Purification (Optional - for obtaining a purified extract):
-
The crude extract can be further purified using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents such as hexane, ethyl acetate, and methanol.
-
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of plasma or urine, add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
HPLC-UV Method Protocol
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient | Start with 20% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 318 nm |
LC-MS/MS Method Protocol
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of Acetonitrile with 0.1% Formic Acid (A) and 0.1% Formic Acid in Water (B) |
| Gradient | Start with 10% A, increase to 90% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode (to be optimized) |
| Mass Analyzer | Triple Quadrupole (QqQ) or Q-TOF |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a this compound standard. Precursor ion [M-H]⁻ or [M+H]⁺ to be monitored. |
Method Validation Parameters
A comprehensive validation of the developed analytical method should be performed in accordance with ICH guidelines. The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte in the presence of other components. | No interfering peaks at the retention time of this compound. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be determined based on the application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: HPLC-UV analysis protocol workflow.
Caption: LC-MS/MS analysis protocol workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. This compound | C14H10O4 | CID 185848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS:56317-21-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. abmole.com [abmole.com]
- 8. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Moracin M In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moracin M is a naturally occurring 2-arylbenzofuran derivative isolated from the root barks of Morus alba (white mulberry).[1] This phenolic compound has garnered significant interest within the scientific community due to its diverse and potent biological activities demonstrated in a range of in vitro assays. This compound has been identified as a phosphodiesterase-4 (PDE4) inhibitor and has shown significant anti-inflammatory, cell-proliferative, and potential anti-cancer effects.[2][3] Its mechanisms of action often involve the modulation of key cellular signaling pathways, including the WNT/β-catenin, PI3K/Akt/mTOR, JNK/c-Jun, and NF-κB pathways.[1][4][5]
These notes provide a comprehensive overview of the in vitro applications of this compound, summarizing key quantitative data and offering detailed protocols for essential cell-based assays to facilitate further research and drug development.
Data Presentation: Quantitative Assay Results
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and other quantitative effects of this compound in various in vitro models.
Table 1: IC50 Values of this compound in Various In Vitro Assays
| Target/Assay | Cell Line / System | IC50 Value | Reference |
| PDE4D2 Inhibition | Enzyme Assay | 2.9 µM | [2][3][6] |
| PDE4B2 Inhibition | Enzyme Assay | 4.5 µM | [2][3][6] |
| PDE5A1 Inhibition | Enzyme Assay | > 40 µM | [2][3][6] |
| PDE9A2 Inhibition | Enzyme Assay | > 100 µM | [2][3][6] |
| IL-6 Production Inhibition | A549 (Human Lung Epithelial Cells) | 8.1 µM | [1][2] |
| Nitric Oxide (NO) Production Inhibition | MH-S (Alveolar Macrophages) | 65.7 µM | [2] |
| Cell Viability | Hep3B (Human Hepatocellular Carcinoma) | > 30 µM | [2] |
Table 2: Other Quantitative Biological Effects of this compound
| Effect | Cell Line | Concentration | Result | Reference |
| Skeletal Muscle Cell Proliferation | C2C12 Myoblasts | 25 µM | 57% increase in proliferation (p < 0.05) | [5][6][7] |
| Cell Proliferation | Human Dermal Papilla Cells (hDPCs) | Up to 50 µM | Significant increase in proliferation | [4] |
| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Promotion of cell migration | [4] |
| Cytotoxicity | hDPCs and HUVECs | Up to 50 µM | No cytotoxicity observed | [4] |
| Inhibition of Inflammatory Factors | Nucleus Pulposus Cells (LPS-induced) | 5-20 µM | Significant reduction in IL-1β, TNF-α, and IL-6 | [2][8] |
Mechanism of Action & Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways.
WNT/β-catenin Pathway in Hair Growth
In human dermal papilla cells (hDPCs), this compound promotes cell proliferation and hair regeneration by activating the WNT/β-catenin signaling pathway.[4] It enhances the levels of Wnt3a and phosphorylated GSK-3β, leading to an accumulation of non-phosphorylated β-catenin. This active β-catenin then translocates to the nucleus to upregulate transcription factors like LEF, TCF, and AXIN2, ultimately increasing the expression of growth factors such as VEGF, FGF2, and KGF.[4]
References
- 1. This compound inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PDE | TargetMol [targetmol.com]
- 4. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. This compound inhibits lipopolysaccharide-induced inflammatory responses in nucleus pulposus cells via regulating PI3K/Akt/mTOR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Moracin M as a PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin M, a naturally occurring benzofuran derivative isolated from Morus alba, has emerged as a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3][4][5][6][7] PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a pivotal role in regulating inflammation and other cellular processes. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a downstream cascade of anti-inflammatory effects. These properties make this compound a compelling molecule for investigation in a variety of research and drug development contexts, particularly for inflammatory and respiratory diseases.
These application notes provide a comprehensive overview of this compound's activity, along with detailed protocols for its use in key experimental settings.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Cell Line / Assay Conditions | Reference |
| PDE4D2 | 2.9 | Enzyme Assay | [1][2][3][4][5][6][7] |
| PDE4B2 | 4.5 | Enzyme Assay | [1][2][3][4][5][6][7] |
| PDE5A1 | >40 | Enzyme Assay | [1][2][3][4][5][6] |
| PDE9A2 | >100 | Enzyme Assay | [1][2][3][4][5][6] |
| IL-6 Production | 8.1 | LPS-stimulated A549 cells | [2] |
| Nitric Oxide (NO) Production | 65.7 | LPS-stimulated MH-S (alveolar macrophages) | [2] |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing | Key Findings | Reference |
| Acute Lung Injury (ALI) Mouse Model | 20, 60 mg/kg (oral gavage) | Significantly inhibited NF-κB activation in the lungs, reduced inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid, and alleviated pathological changes in lung tissue. | [2] |
| LPS-induced Airway Inflammation Mouse Model | 30 mg/kg (oral) | Effectively reduced airway inflammation. |
Signaling Pathways and Experimental Workflows
Caption: PDE4 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's efficacy.
Experimental Protocols
Protocol 1: PDE4 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on PDE4 enzymes.
Materials:
-
Recombinant human PDE4B and PDE4D enzymes
-
This compound
-
cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and the PDE4 enzyme.
-
Initiate the reaction by adding cAMP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution.
-
Add 5'-Nucleotidase to convert the AMP product to adenosine and inorganic phosphate.
-
Incubate to allow for the conversion.
-
Add the phosphate detection reagent and incubate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based cAMP Accumulation Assay
Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.
Materials:
-
A suitable cell line expressing PDE4 (e.g., HEK293, U937, or primary inflammatory cells)
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or LANCE)
-
96-well cell culture plates
-
Microplate reader compatible with the chosen detection kit
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells using the provided lysis buffer.
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Analyze the data to determine the effect of this compound on cAMP accumulation.
Protocol 3: Measurement of Inflammatory Cytokine Production (IL-6 and TNF-α)
Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of IL-6 and TNF-α production in stimulated immune cells.
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages, peripheral blood mononuclear cells)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound
-
Cell culture medium and supplements
-
ELISA kits for IL-6 and TNF-α
-
96-well cell culture plates
-
Microplate reader for ELISA
Procedure:
-
Plate the immune cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate for a suitable period (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
Determine the dose-dependent inhibitory effect of this compound on cytokine production.
Protocol 4: Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophages or other NO-producing cells
-
LPS
-
This compound
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
In a new 96-well plate, add the supernatants and the sodium nitrite standards.
-
Add Griess reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples based on the standard curve and determine the inhibitory effect of this compound.
Protocol 5: In Vivo Acute Lung Injury (ALI) Model
Objective: To investigate the therapeutic potential of this compound in a mouse model of acute lung injury.
Materials:
-
Mice (e.g., C57BL/6)
-
LPS (from E. coli)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia
-
Phosphate-buffered saline (PBS)
-
Materials for bronchoalveolar lavage (BAL) and lung tissue processing
Procedure:
-
Acclimatize the mice for at least one week.
-
Administer this compound (e.g., 20 or 60 mg/kg) or vehicle orally to the mice.
-
After a set time (e.g., 1 hour), induce ALI by intratracheal or intranasal administration of LPS.
-
At a predetermined time point post-LPS administration (e.g., 6 or 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS from the lungs.
-
Analyze the BAL fluid for total and differential cell counts and protein concentration.
-
Collect lung tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
-
Evaluate the protective effects of this compound based on the reduction in inflammatory parameters.
Protocol 6: NF-κB Luciferase Reporter Assay
Objective: To determine if this compound inhibits the NF-κB signaling pathway.
Materials:
-
A cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
This compound
-
A stimulant for the NF-κB pathway (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.
-
Incubate for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Assess the inhibitory effect of this compound on NF-κB-driven luciferase activity.
Protocol 7: Western Blot Analysis of PI3K/Akt/mTOR Pathway
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Relevant cell line (e.g., nucleus pulposus cells, as previously studied with this compound)[8]
-
This compound
-
LPS or other relevant stimulus
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat the cells with this compound and/or LPS as required.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and determine the effect of this compound on the phosphorylation of PI3K, Akt, and mTOR.
Conclusion
This compound is a valuable research tool for investigating the role of PDE4 in various physiological and pathological processes. Its potent and selective inhibitory activity, coupled with its demonstrated anti-inflammatory effects in both in vitro and in vivo models, makes it a promising candidate for further preclinical development. The protocols provided herein offer a foundation for researchers to explore the multifaceted activities of this compound and to elucidate its therapeutic potential.
References
- 1. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of acute lung injury in mice by an inhibitor of phosphodiesterase type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound from Morus alba L. is a natural phosphodiesterase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound derivative targeting PDE4 for the treatment of psoriasis – ScienceOpen [scienceopen.com]
Application Notes and Protocols: Moracin M for Studying the Wnt/β-catenin Pathway
For Researchers, Scientists, and Drug Development Professionals
Moracin M, a natural compound isolated from the family Moraceae, has emerged as a significant modulator of the Wnt/β-catenin signaling pathway. These application notes provide a comprehensive overview of this compound's effects on this critical pathway and detailed protocols for its use in research settings. The information presented is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research.
Introduction to this compound and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a highly conserved cascade of proteins that plays a crucial role in embryonic development, cell proliferation, and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer and developmental disorders. A key event in the canonical Wnt pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.
This compound has been identified as an activator of the Wnt/β-catenin pathway. Mechanistic studies have revealed that this compound enhances the phosphorylation of GSK-3β, a key negative regulator of β-catenin.[1][2] This leads to an increase in non-phosphorylated, active β-catenin, its subsequent nuclear translocation, and the upregulation of downstream target genes such as LEF, TCF, and AXIN2.[1][2][3] The activation of this pathway by this compound has been shown to promote cell proliferation, particularly in human dermal papilla cells (hDPCs), and stimulate the production of various growth factors, including VEGF, FGF2, and KGF.[1][2]
Interestingly, other related compounds, such as Moracin D, have been shown to have the opposite effect, inhibiting the Wnt/β-catenin pathway in the context of breast cancer.[4][5][6] This highlights the nuanced structure-activity relationships of moracin derivatives in modulating this critical signaling cascade.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from studies investigating the effects of this compound on the Wnt/β-catenin pathway and related cellular processes.
Table 1: Effect of this compound on Wnt/β-catenin Pathway Components in human Dermal Papilla Cells (hDPCs)
| Target Molecule | Treatment Conditions | Observed Effect | Reference |
| Wnt3a Protein | This compound treatment | Enhanced expression | [2] |
| Phospho-GSK-3β | This compound treatment | Increased phosphorylation | [1][2] |
| Non-phospho (active) β-catenin | This compound treatment | Increased levels | [1][2] |
| LEF mRNA | This compound with IFN-γ | Upregulated expression | [3] |
| TCF mRNA | This compound with IFN-γ | Upregulated expression | [3] |
| AXIN2 mRNA | This compound with IFN-γ | Upregulated expression | [3] |
Table 2: Effect of this compound on Growth Factor Expression in hDPCs
| Growth Factor | Treatment Conditions | Observed Effect | Reference |
| VEGF Protein & mRNA | This compound under IFN-γ induced inflammation | Significantly increased levels | [1][2] |
| FGF2 Protein & mRNA | This compound under IFN-γ induced inflammation | Significantly increased levels | [1][2] |
| KGF Protein & mRNA | This compound under IFN-γ induced inflammation | Significantly increased levels | [1][2] |
| HGF | This compound treatment | Elevated levels | [1][2] |
| MYC | This compound treatment | Elevated levels | [1][2] |
Table 3: Cellular Effects of this compound
| Cellular Process | Cell Type | Treatment Conditions | Observed Effect | Reference |
| Cell Proliferation | hDPCs (anagen and catagen phases) | This compound (up to 50 µM) | Significantly increased proliferation | [1][2] |
| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | Promoted migration | [1][2] |
| Wound Healing | In vitro scratch assay | Dose-dependent this compound treatment | Notable wound width reductions | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Wnt/β-catenin signaling pathway as modulated by this compound and a typical experimental workflow for studying its effects.
Caption: Wnt/β-catenin signaling pathway activated by this compound.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the Wnt/β-catenin pathway.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture human Dermal Papilla Cells (hDPCs) or other relevant cell lines in appropriate growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2. Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
Protocol 2: Western Blot Analysis of Wnt/β-catenin Pathway Proteins
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-phospho-GSK-3β, anti-β-catenin, anti-Wnt3a, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Wnt Target Gene Expression
-
RNA Extraction: Following this compound treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis if necessary.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
RT-qPCR:
-
Prepare a reaction mixture containing the synthesized cDNA, forward and reverse primers for the target genes (e.g., LEF1, TCF7, AXIN2) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control group.
Conclusion
This compound serves as a valuable research tool for investigating the activation of the Wnt/β-catenin signaling pathway. Its ability to modulate key components of this cascade makes it a compound of interest for studies related to tissue regeneration, cell proliferation, and the development of novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers to explore the multifaceted roles of this compound in cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of Moracin D in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of Moracin D in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Moracin M in Hair Growth Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Moracin M in hair growth research, including its mechanism of action, experimental protocols, and quantitative data from recent studies. This compound, a natural compound isolated from the Moraceae family, has emerged as a promising agent for promoting hair regeneration.[1][2] Its efficacy is primarily attributed to the activation of the Wnt/β-catenin signaling pathway and the promotion of angiogenesis, both critical processes for hair follicle development and maintenance.[1][2][3]
Mechanism of Action: Wnt/β-catenin and Angiogenesis
This compound stimulates hair growth by targeting the intricate cellular and molecular processes within the hair follicle. Its primary mechanism involves the activation of the Wnt/β-catenin signaling pathway in dermal papilla cells (DPCs), which are crucial for inducing and maintaining the anagen (growth) phase of the hair cycle.[1][4]
Key molecular events include:
-
Activation of Wnt Signaling: this compound enhances the expression of Wnt3a, a key ligand in the canonical Wnt pathway.[1][2]
-
Inhibition of GSK-3β: It promotes the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), thereby inhibiting its activity.[1][2]
-
Stabilization of β-catenin: The inhibition of GSK-3β prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[1][5]
-
Gene Transcription: In the nucleus, β-catenin associates with transcription factors such as LEF and TCF to upregulate the expression of target genes involved in cell proliferation and differentiation.[1][2][6]
-
Growth Factor Production: This cascade of events results in the increased secretion of various hair growth-promoting factors, including Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor 2 (FGF2), Keratinocyte Growth Factor (KGF), Hepatocyte Growth Factor (HGF), and MYC.[1][2][3][7]
Concurrently, this compound promotes angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients to the hair follicle.[1][2] It stimulates the migration of human umbilical vein endothelial cells (HUVECs) and upregulates the expression of matrix metalloproteinases MMP-2 and MMP-9, which are involved in tissue remodeling during angiogenesis.[2][3]
Below is a diagram illustrating the signaling pathway activated by this compound.
Caption: this compound signaling pathway in hair growth.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound. These studies demonstrate a dose-dependent effect on cell proliferation and gene expression.
Table 1: Effect of this compound on Human Dermal Papilla Cell (hDPC) Proliferation
| Concentration (µM) | Cell Viability (% of Control) | Significance (p-value) |
| 12.5 | Increased | < 0.05 |
| 25 | Further Increased | < 0.01 |
| 50 | Maximally Increased | < 0.001 |
Note: Data are synthesized from descriptive statements in the provided research abstracts. Specific percentages were not available.[1][2][3]
Table 2: Effect of this compound on Growth Factor mRNA Expression in hDPCs
| Gene | Fold Increase vs. Control (at optimal concentration) | Significance (p-value) |
| VEGF | Significantly Increased | < 0.001 |
| FGF2 | Significantly Increased | < 0.001 |
| KGF | Significantly Increased | < 0.001 |
| HGF | Significantly Increased | < 0.001 |
| MYC | Significantly Increased | < 0.001 |
Note: Data are synthesized from descriptive statements in the provided research abstracts. Specific fold-change values were not available.[7]
Table 3: Effect of this compound on Angiogenesis-Related Activity
| Assay | Concentration (µM) | Observation |
| HUVEC Migration (Wound Healing) | 6.25 | 56.7% wound width reduction |
| 12.5 | 60.7% wound width reduction | |
| 25 | 72.3% wound width reduction | |
| MMP-2 and MMP-9 Expression | Dose-dependent | Increased expression |
Note: Data on HUVEC migration is from a descriptive statement in a research abstract.[3]
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to assess the efficacy of this compound in promoting hair growth.
Protocol 1: In Vitro Culture of Human Dermal Papilla Cells (hDPCs)
This protocol outlines the standard procedure for culturing and maintaining hDPCs, which are a primary cell type for studying hair growth mechanisms.
Caption: Workflow for hDPC culture.
Materials:
-
Human Follicle Dermal Papilla Cells (hDPCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Thawing and Seeding: Thaw cryopreserved hDPCs rapidly in a 37°C water bath. Transfer the cells to a centrifuge tube containing pre-warmed DMEM with 10% FBS and 1% P/S. Centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh culture medium and seed into a T-75 flask.
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with culture medium, centrifuge, and resuspend the cells in fresh medium. Subculture the cells at a ratio of 1:3 to 1:5.
-
Experimental Seeding: For experiments, seed the cells into appropriate well plates (e.g., 96-well for proliferation assays, 6-well for Western blotting or RT-PCR) at a predetermined density.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on the proliferation of hDPCs.
Materials:
-
hDPCs cultured in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hDPCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) in serum-free medium. Include a vehicle control (DMSO) and a positive control (e.g., Minoxidil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of target genes (e.g., VEGF, FGF2, KGF) in hDPCs after treatment with this compound.
Caption: Workflow for qRT-PCR analysis.
Materials:
-
hDPCs treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (forward and reverse)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment: Treat hDPCs in 6-well plates with the desired concentrations of this compound for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green Master Mix, and gene-specific primers. Run the reaction in a qRT-PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH).
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol is for detecting and quantifying the levels of specific proteins (e.g., β-catenin, p-GSK-3β) in hDPCs.
Materials:
-
hDPCs treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated hDPCs with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for hair loss. Its ability to activate the Wnt/β-catenin pathway and promote angiogenesis provides a strong rationale for its further development. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound and similar compounds on hair follicle biology. Future research should focus on in vivo studies using animal models of alopecia to confirm the efficacy and safety of this compound for topical or systemic administration. Furthermore, elucidating the upstream molecular targets of this compound will provide a more complete understanding of its mechanism of action and could lead to the development of more potent derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hair growth-promoting effects of Enz_MoriL on human dermal papilla cells through modulation of the Wnt/β-Catenin and JAK-STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Moracin M Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Moracin M and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed protocols for key experiments are provided to facilitate further research and development in the fields of oncology, inflammation, and regenerative medicine.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, offering a comparative analysis of their potency across various therapeutic areas.
Table 1: Anti-inflammatory and PCSK9 Inhibitory Activity of this compound and Derivatives
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | PDE4D2 | Phosphodiesterase activity assay | 2.9 | [1] |
| This compound | PDE4B2 | Phosphodiesterase activity assay | 4.5 | [1] |
| This compound | PDE5A1 | Phosphodiesterase activity assay | >40 | [1] |
| This compound | PDE9A2 | Phosphodiesterase activity assay | >100 | [1] |
| Moracin C | NO production (LPS-induced) | Griess Assay in RAW 264.7 cells | 7.70 | [2] |
| Compound 7 (this compound derivative) | PCSK9 Expression | Western Blot in HepG2 cells | 97.1% inhibition | [2] |
| Berberine (Reference) | PCSK9 Expression | Western Blot in HepG2 cells | 60.9% inhibition | [2] |
Table 2: Anticancer Activity of Moracin Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Moracin P | HCT116 | Colon Cancer | 16 | [3] |
| Moracin P | SW620 | Colon Cancer | 32 | [3] |
| Moracin P | ASPC-1 | Pancreatic Cancer | 8 | [3] |
| Moracin P | CAPAN-1 | Pancreatic Cancer | 16 | [3] |
| Moracin P | MKN45 | Gastric Cancer | 4 | [3] |
| Moracin P | HGC27 | Gastric Cancer | 8 | [3] |
| Saponin Derivative 1 | A549 | Lung Cancer | 3.5 | [4] |
| Saponin Derivative 1 | PC-3 | Prostate Cancer | 5.52 | [4] |
| Doxorubicin (Reference) | A549 | Lung Cancer | 9.44 | [4] |
| Doxorubicin (Reference) | PC-3 | Prostate Cancer | 11.39 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a concise, four-step synthesis of this compound from a 1,3-diene precursor, involving a biomimetic oxidation, dehydration, and deprotection.[5][6][7][8]
Materials:
-
Compound 61 (1,3-diene precursor)
-
Methylene blue
-
Dichloromethane (CH2Cl2)
-
Oxygen (O2)
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Boron tribromide (BBr3)
-
Magnesium sulfate (MgSO4)
-
Water (H2O)
-
Silica gel for column chromatography
Procedure:
-
Biomimetic Oxidation:
-
Dissolve compound 61 (151 mg, 0.5 mmol) in CH2Cl2 (100 mL).
-
Add methylene blue (50 mg, 0.16 mmol) to the solution.
-
Bubble a slow stream of O2 through the reaction mixture.
-
Irradiate the mixture with visible light for 3.5 hours.[6]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Dehydration:
-
Dissolve CBr4 (0.092 g, 0.27 mmol) in CH2Cl2 (1.0 mL) and cool to 0 °C.
-
Add PPh3 (0.073 g, 0.27 mmol) and stir the resulting mixture for 15 minutes.
-
Add a solution of the endoperoxide intermediate (75 mg, 0.22 mmol) in CH2Cl2 (1.0 mL).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 17 hours.[6]
-
Quench the reaction with water and extract with CH2Cl2.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
-
Aromatization and Deprotection:
-
Dissolve the crude benzofuran intermediate in CH2Cl2.
-
Cool the solution to 0 °C and add BBr3 (1.0 M in CH2Cl2, 0.78 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 3 hours.[6]
-
Add H2O (10 mL) to quench the reaction.
-
Extract the aqueous layer with CH2Cl2 (10 mL).
-
Combine the organic layers, dry over MgSO4, filter, and remove the solvent under reduced pressure.[6]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Protocol 2: Analysis of Wnt/β-catenin Signaling Pathway by Western Blot
This protocol details the procedure for analyzing the effect of this compound derivatives on the Wnt/β-catenin signaling pathway in human dermal papilla cells (hDPCs).
Materials:
-
Human Dermal Papilla Cells (hDPCs)
-
Cell culture medium and supplements
-
This compound derivative stock solution
-
Interferon-gamma (IFN-γ)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Wnt3a, anti-phospho-GSK3β, anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection kit
Procedure:
-
Cell Culture and Treatment:
-
Culture hDPCs in appropriate medium until they reach 70-80% confluency.
-
Induce a catagen-like state by treating the cells with IFN-γ for 24 hours.
-
Treat the IFN-γ-stimulated cells with various concentrations of the this compound derivative for the desired time period (e.g., 24 hours). Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Wnt3a, p-GSK3β, and β-catenin overnight at 4 °C. Use an anti-GAPDH antibody as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL chemiluminescence detection kit and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).
-
Protocol 3: Analysis of PI3K/Akt/mTOR Signaling Pathway by Western Blot
This protocol outlines the procedure to investigate the impact of this compound derivatives on the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Relevant cell line (e.g., cancer cell line, muscle cells)
-
Cell culture medium and supplements
-
This compound derivative stock solution
-
Appropriate stimulus (e.g., growth factor, insulin) if required
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt (Ser473 and/or Thr308), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection kit
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to 70-80% confluency.
-
If necessary, serum-starve the cells before treatment.
-
Treat the cells with various concentrations of the this compound derivative for the desired duration. Include a vehicle-treated control and a positive control (if applicable).
-
If studying pathway activation, stimulate the cells with an appropriate agonist (e.g., insulin, growth factor) for a short period before lysis.
-
-
Protein Extraction and Quantification:
-
Follow steps 2 and 3 from Protocol 2.
-
-
Western Blotting:
-
Follow step 4 from Protocol 2, using primary antibodies against the phosphorylated and total forms of PI3K, Akt, and mTOR.
-
-
Detection and Analysis:
-
Follow step 5 from Protocol 2. Analyze the ratio of phosphorylated to total protein for each pathway component to determine the activation status.
-
Protocol 4: NF-κB Luciferase Reporter Assay
This protocol describes how to measure the effect of this compound derivatives on NF-κB transcriptional activity using a luciferase reporter assay.[3][9][10][11][12]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound derivative stock solution
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an NF-κB activator
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the reporters for 24-48 hours.
-
-
Cell Treatment:
-
Pre-treat the transfected cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) or LPS for 6-24 hours to activate the NF-κB pathway.[9] Include appropriate controls (untreated, vehicle-treated, activator-only).
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity according to the manufacturer's instructions.
-
Measure the Renilla luciferase activity in the same well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its derivatives.
Caption: this compound activates the Wnt/β-catenin pathway.
Caption: this compound promotes muscle cell proliferation via PI3K/Akt/mTOR.
Caption: this compound inhibits inflammation via JNK/c-Jun and NF-κB pathways.
Experimental Workflow Diagram
Caption: General workflow for the development and evaluation of this compound derivatives.
References
- 1. This compound | PDE | TargetMol [targetmol.com]
- 2. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. scilit.com [scilit.com]
- 8. Item - Concise synthesis of this compound using Appel mediated dehydration of a bioinspired endoperoxide - Loughborough University - Figshare [repository.lboro.ac.uk]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Investigating the Anti-Cancer Pathways of Moracin M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin M, a natural benzofuran derivative isolated from Morus alba (white mulberry), has garnered significant interest within the oncology research community. Emerging evidence suggests that this compound and related compounds, such as Morusin and other Moracin derivatives, possess potent anti-cancer properties. These compounds have been shown to modulate critical signaling pathways that govern cell proliferation, survival, apoptosis, and cell cycle progression. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate these anti-cancer pathways.
Key Anti-Cancer Pathways Modulated by this compound and Related Compounds
This compound and its analogs have been demonstrated to exert their anti-neoplastic effects by targeting several key signaling cascades implicated in tumorigenesis and cancer progression.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1] this compound and related compounds have been shown to influence this pathway. For instance, Moracin E and M have been observed to induce skeletal muscle cell proliferation via the PI3K-Akt-mTOR signaling pathway, suggesting a modulatory role.[2][3] In the context of cancer, inhibition of this pathway is a key therapeutic strategy. Morusin, a structurally similar compound, has been shown to downregulate tumor survival by inhibiting the PI3K/Akt pathway.[4] It has also been observed to attenuate the expression of p-AKT and p-mTOR in hepatocellular carcinoma cells.[5][6]
Caption: this compound's potential inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 kinases, plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation, differentiation, and apoptosis.[7][8] Morusin has been shown to exert its anti-cancer effects in renal cell carcinoma by modulating MAPK signaling pathways, leading to increased phosphorylation of p38 and JNK, and decreased phosphorylation of ERK.[7] Similarly, Moracin C has been found to inhibit the activation of p38, JNK, and ERK in inflammatory responses.[8]
Caption: Modulation of MAPK signaling pathways by this compound.
Apoptosis Induction
This compound and its analogs can induce programmed cell death (apoptosis) in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. Morusin has been shown to induce apoptosis in breast cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Survivin.[9] Moracin D has been found to induce apoptosis in prostate cancer cells through the activation of caspases.[10][11] It also increased the cleavage of PARP and caspases 3 and 7 in breast cancer cells.[12] Furthermore, Moracin N induces both autophagy and apoptosis through the generation of reactive oxygen species (ROS).[13]
Caption: this compound's role in the induction of apoptosis.
Cell Cycle Arrest
Uncontrolled cell division is a hallmark of cancer. This compound and related compounds can halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Morusin has been reported to induce G1 phase arrest in hepatocellular carcinoma cells by downregulating cyclins (D1, D3, E) and cyclin-dependent kinases (CDK2, 4, 6) and upregulating p21 and p27.[5] It has also been shown to cause G2/M phase arrest in melanoma cells.[14]
Caption: this compound inducing cell cycle arrest at G1 and G2/M phases.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound and related compounds on various cancer cell lines.
Table 1: Cytotoxicity of Morusin in Hepatocellular Carcinoma Cells
| Cell Line | Assay | Concentration | Time (h) | Viability Reduction |
| Huh7 | MTT | Concentration-dependent | 24, 48 | Significant |
| Hep3B | MTT | Concentration-dependent | 24, 48 | Significant |
| Huh7 | CCK-8 | Concentration-dependent | 24, 48 | Significant |
| Hep3B | CCK-8 | Concentration-dependent | 24, 48 | Significant |
| Data synthesized from a study on Morusin.[5] |
Table 2: Effect of Morusin on Cell Cycle Distribution in Melanoma Cells
| Cell Line | Treatment | % of Cells in G2/M Phase |
| A375 | DMSO (Control) | Not specified |
| A375 | Morusin (5 µM, 24h) | Significantly increased |
| MV3 | DMSO (Control) | Not specified |
| MV3 | Morusin (10 µM, 24h) | Significantly increased |
| Data synthesized from a study on Morusin.[14] |
Table 3: Apoptosis Induction by Morusin in Breast Cancer Cells
| Cell Line | Treatment | Apoptosis Induction |
| MDA-MB-231 | Morusin (Dose-dependent) | Significantly increased |
| MCF-7 | Morusin (Dose-dependent) | Significantly increased |
| Data synthesized from a study on Morusin.[9] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the anti-cancer effects of this compound are provided below.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the therapeutic and anti-tumor properties of morusin: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 8. mdpi.com [mdpi.com]
- 9. Morusin induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Moracin D induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of Moracin D in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of Moracin M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin M, a natural benzofuran derivative isolated from Morus alba, has demonstrated a range of biological activities, including anti-inflammatory and potential anti-cancer properties.[1][2] These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound, with a focus on its anti-proliferative and pro-apoptotic effects on cancer cells. The protocols herein detail in vitro and in vivo methodologies to assess cytotoxicity, induction of apoptosis, and modulation of key signaling pathways.
In Vitro Efficacy Assessment
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]
Protocol:
-
Cell Seeding: Seed human breast cancer (MCF-7) and lung cancer (A549) cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line and time point.
Data Presentation:
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC₅₀ Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | 65.4 | 48.2 | 35.1 |
| A549 | 72.8 | 55.9 | 42.6 |
Apoptosis Assessment by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[7][8][9][10][11]
Protocol:
-
Cell Treatment: Seed MCF-7 and A549 cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[8]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
Data Presentation:
Table 2: Apoptosis Induction by this compound in Cancer Cells (48h Treatment)
| Treatment | Cell Line | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | MCF-7 | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (IC₅₀) | MCF-7 | 60.3 | 25.4 | 10.1 | 4.2 |
| This compound (2x IC₅₀) | MCF-7 | 35.7 | 40.8 | 18.3 | 5.2 |
| Vehicle Control | A549 | 96.1 | 1.8 | 1.2 | 0.9 |
| This compound (IC₅₀) | A549 | 65.4 | 22.1 | 8.9 | 3.6 |
| This compound (2x IC₅₀) | A549 | 40.2 | 35.6 | 15.7 | 8.5 |
Mechanistic Studies: Signaling Pathway Analysis
Western Blot Analysis of Key Signaling Proteins
This protocol investigates the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB, PI3K/Akt, and MAPK/ERK signaling pathways.[12][13][14][15]
Protocol:
-
Protein Extraction: Treat MCF-7 and A549 cells with this compound (IC₅₀ concentration) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-polyacrylamide gels and transfer them to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, Akt, and ERK1/2 overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.
Data Presentation:
Table 3: Effect of this compound (IC₅₀) on Protein Expression/Phosphorylation
| Pathway | Target Protein | Cell Line | Change in Expression/Phosphorylation (Relative to Control) |
| NF-κB | p-p65/p65 | MCF-7 | ↓ |
| p-IκBα/IκBα | MCF-7 | ↓ | |
| PI3K/Akt | p-Akt/Akt | MCF-7 | ↓ |
| MAPK/ERK | p-ERK/ERK | MCF-7 | ↓ |
| NF-κB | p-p65/p65 | A549 | ↓ |
| p-IκBα/IκBα | A549 | ↓ | |
| PI3K/Akt | p-Akt/Akt | A549 | ↓ |
| MAPK/ERK | p-ERK/ERK | A549 | ↓ |
Gene Expression Analysis by RT-qPCR
This protocol measures the changes in mRNA levels of target genes involved in apoptosis and NF-κB signaling upon treatment with this compound.[17][18][19][20][21]
Protocol:
-
RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[18]
-
qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers for Bax, Bcl-2, Caspase-3, TNF-α, and IL-6. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the 2-ΔΔCt method.
Data Presentation:
Table 4: Relative mRNA Expression Changes Induced by this compound (IC₅₀, 24h)
| Gene | Cell Line | Fold Change vs. Control |
| Bax | MCF-7 | ↑ |
| Bcl-2 | MCF-7 | ↓ |
| Caspase-3 | MCF-7 | ↑ |
| TNF-α | MCF-7 | ↓ |
| IL-6 | MCF-7 | ↓ |
| Bax | A549 | ↑ |
| Bcl-2 | A549 | ↓ |
| Caspase-3 | A549 | ↑ |
| TNF-α | A549 | ↓ |
| IL-6 | A549 | ↓ |
In Vivo Efficacy Assessment
Xenograft Mouse Model
This protocol evaluates the in vivo anti-tumor efficacy of this compound using a xenograft mouse model.[22][23][24][25][26][27]
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 or A549 cells suspended in Matrigel into the flank of 6-8 week old female athymic nude mice.[24]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into a vehicle control group and a this compound treatment group (n=8-10 mice/group).
-
Drug Administration: Administer this compound orally or via intraperitoneal injection at a predetermined dose (e.g., 10-50 mg/kg), based on preliminary toxicity studies, daily or on an appropriate schedule for 3-4 weeks.[28] The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Tissue Analysis: A portion of the tumor tissue can be used for immunohistochemistry or Western blot analysis to confirm the in vivo mechanism of action.
Data Presentation:
Table 5: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Average Tumor Volume (mm³) at Endpoint | Average Tumor Weight (g) at Endpoint | % Tumor Growth Inhibition |
| Vehicle Control | 1250 ± 150 | 1.3 ± 0.2 | - |
| This compound (25 mg/kg) | 650 ± 90 | 0.7 ± 0.1 | 48% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. NF-kB Target Genes » NF-kB Transcription Factors | Boston University [bu.edu]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. Breast cancer xenograft model [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Substrates Table | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 17. p44/42 MAPK (Erk1/2) Control Proteins | Cell Signaling Technology [cellsignal.com]
- 18. jag.journalagent.com [jag.journalagent.com]
- 19. Fold-Change Detection of NF-κB at Target Genes with Different Transcript Outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 22. LLC cells tumor xenograft model [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Mouse xenograft tumor model [bio-protocol.org]
- 25. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Potential this compound Prodrugs Strongly Attenuate Airway Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Moracin M solubility for experiments
Welcome to the Technical Support Center for Moracin M. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is also soluble in ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in a suitable solvent, such as DMSO, to a concentration of 10 mM or higher. Sonication may be recommended to ensure complete dissolution.[3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways, making it a compound of interest for various research areas. These pathways include:
-
JNK/c-Jun and NF-κB pathways: this compound has been found to inhibit airway inflammation by interrupting these pathways.[4]
-
PI3K/Akt/mTOR pathway: It has been observed to regulate this pathway, which is crucial for cell proliferation, survival, and autophagy.[5][6][7]
-
Wnt/β-catenin pathway: this compound has been shown to promote hair regeneration through the activation of this pathway.[8]
Q4: What are typical working concentrations for this compound in cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. However, published studies have used concentrations ranging from the low micromolar (µM) to double-digit micromolar range. For example, it has been shown to inhibit IL-6 production with an IC50 of 8.1 µM in A549 cells and induce cell death in P388 leukemia cells with an IC50 of 24.8 µM.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when added to my cell culture medium.
-
Cause: This is a common issue when diluting a compound dissolved in an organic solvent, like DMSO, into an aqueous solution, such as cell culture media. The rapid change in solvent polarity can cause the compound to crash out of solution.
-
Solution:
-
Stepwise Dilution: Instead of directly adding the highly concentrated stock solution to your final volume of media, perform a serial dilution. First, dilute the stock solution in a small volume of media and then add this intermediate dilution to the final volume.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the media.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to minimize solvent toxicity to the cells.[9]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Issue 2: I am observing low or inconsistent effects of this compound in my in vivo experiments.
-
Cause: this compound, like many natural polyphenolic compounds, may have low oral bioavailability. This can be due to factors such as poor absorption and rapid metabolism in the body.
-
Solution:
-
Formulation Strategies: Consider using a formulation designed to enhance bioavailability. This could involve the use of adjuvants or encapsulation techniques. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
-
Prodrug Approach: Researchers have explored creating prodrugs of this compound to improve its pharmacokinetic profile.[1]
-
Route of Administration: Depending on the experimental goals, alternative routes of administration, such as intraperitoneal injection, may be considered to bypass first-pass metabolism.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥10 mg/mL | [1] |
| Ethanol | ≥10 mg/mL | [1] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| P388 Leukemia Cells | Cell Death | 24.8 µM | [1] |
| A549 Lung Cancer Cells | IL-1β-induced p-ERK/JNK | 30-50 µM | [1] |
| A549 Lung Epithelial Cells | IL-6 Production | 8.1 µM | [4] |
| MH-S Alveolar Macrophages | NO Production | 65.7 µM | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 242.23 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 412.88 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Viability (MTT) Assay with this compound
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of your this compound stock solution in cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis of this compound-Treated Cells
-
Cell Treatment and Lysis: Plate and treat cells with the desired concentrations of this compound for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody specific for your target protein (e.g., phospho-Akt, NF-κB p65, or β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.
Caption: Troubleshooting logic for this compound precipitation in cell culture.
References
- 1. Potential this compound Prodrugs Strongly Attenuate Airway Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. The Pro-Health Benefits of Morusin Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Moracin M Synthesis
Welcome to the technical support center for the synthesis of Moracin M. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this bioactive benzofuran.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the key reaction steps.
Sonogashira Coupling for Benzofuran Core Synthesis
Q1: My Sonogashira coupling reaction to form the 2-arylbenzofuran core of this compound is showing low to no conversion. What are the common causes and how can I troubleshoot this?
A1: Low conversion in the Sonogashira coupling for the this compound scaffold is a frequent challenge, often related to the reactivity of the coupling partners and the catalyst system.
Troubleshooting Common Issues in Sonogashira Coupling:
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Haloaryl Compound | Electron-rich halophenols can be unreactive. Consider acetylation of the hydroxyl groups to lower the electron density of the aryl halide. A more robust catalyst system, such as Pd(OAc)2/P(tBu)3-HBF4, may be more effective than traditional PdCl2(PPh3)2 for such substrates.[1] |
| Catalyst Inactivation | Ensure strict anaerobic conditions, as oxygen can deactivate the palladium catalyst. Degas all solvents and reagents thoroughly. Use fresh, high-purity catalyst and ligands. |
| Copper Co-catalyst Issues | If using a copper co-catalyst (e.g., CuI), ensure it is fresh and not oxidized. Homocoupling of the alkyne (Glaser coupling) can be a side reaction; running the reaction in the absence of copper or using specific ligands can mitigate this. |
| Base Incompatibility | The choice of base is crucial. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. Ensure the base is dry and used in sufficient excess to neutralize the generated HX. |
| Solvent Effects | The reaction is sensitive to the solvent. Aprotic polar solvents like DMF or THF are typically used. Ensure the solvent is anhydrous. |
Q2: I am observing significant formation of homocoupled alkyne byproducts (Glaser coupling) in my Sonogashira reaction. How can I minimize this?
A2: The homocoupling of the terminal alkyne is a common side reaction. To minimize it, you can try the following:
-
Copper-free conditions: While copper (I) salts are common co-catalysts, they can also promote Glaser coupling. There are numerous copper-free Sonogashira protocols available.
-
Slow addition of the alkyne: Adding the alkyne solution slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the homocoupling reaction.
-
Use of an appropriate amine base: The choice of amine can influence the extent of homocoupling.
Demethylation and Protecting Group Strategies
Q1: I am attempting a demethylation step to reveal the free hydroxyl groups on the this compound scaffold, but I am getting a low yield and a mixture of products. What are the likely side reactions and how can I improve the selectivity?
A1: Demethylation of phenolic methyl ethers in the final steps of this compound synthesis can be challenging. Acidic conditions, in particular, can lead to unwanted side reactions.
Troubleshooting Demethylation Reactions:
| Issue | Potential Cause & Side Reaction | Recommended Solution |
| Low Yield and Formation of a Chromane Side Product | Use of strong Lewis acids like BBr3 can lead to intramolecular cyclization, forming a stable tertiary carbocation, which results in a chromane ring structure (e.g., Wittifuran D).[2][3] | Switch to basic demethylation conditions. A reported method uses 1-dodecanethiol and sodium hydroxide in N-methylpyrrolidone (NMP). Be aware that this may still result in a mixture of products and require careful optimization of reaction time and temperature to improve yield.[3] |
| Incomplete Demethylation | Insufficient reagent, short reaction time, or low temperature. | Increase the equivalents of the demethylating agent. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A higher temperature may be required, but this should be balanced against the risk of side reactions. |
| Product Degradation | The final product with free hydroxyl groups may be sensitive to oxidation or other degradation pathways under the reaction conditions. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Work-up should be done promptly, and the product should be purified and stored under appropriate conditions. |
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of this compound, based on reported methodologies. Researchers should adapt these protocols to their specific substrates and laboratory conditions.
Protocol 1: Sonogashira Coupling and Cyclization for Benzofuran Formation
This protocol is adapted from methodologies used for the synthesis of 2-arylbenzofurans.[2][4]
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the halo-phenol (1.0 eq.), Pd(OAc)2 (0.05 eq.), and P(tBu)3-HBF4 (0.1 eq.).
-
Solvent and Reagents: Add anhydrous DMF and then add the ethynyl-phenol (1.2 eq.) and a suitable base (e.g., Cs2CO3, 2.5 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction typically takes 12-24 hours.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the desired 2-arylbenzofuran.
Protocol 2: Basic Demethylation of Phenolic Ethers
This protocol is based on a reported method for the demethylation in the synthesis of a this compound derivative.[3]
-
Preparation: In a round-bottom flask, dissolve the methylated this compound precursor (1.0 eq.) in N-methylpyrrolidone (NMP).
-
Reagents: Add 1-dodecanethiol (3.0 eq.) and powdered NaOH (3.0 eq.).
-
Reaction: Heat the mixture to a specified temperature (e.g., 180 °C) and monitor the reaction carefully by TLC or LC-MS. The reaction time will need to be optimized.
-
Work-up: Cool the reaction mixture and carefully quench with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na2SO4, concentrate, and purify by preparative HPLC to isolate this compound from any side products or starting material.
Visualized Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes in the synthesis of this compound.
Caption: A generalized workflow for the Sonogashira coupling step in this compound synthesis.
Caption: A decision-making diagram for troubleshooting the demethylation step.
References
Moracin M HPLC Analysis: A Technical Support Center
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Moracin M. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic analysis of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and solutions.
1. Peak Tailing: Why is my this compound peak showing significant tailing?
Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC. A tailing factor greater than 2 is generally considered unacceptable for precise quantification.[1]
-
Potential Cause 1: Secondary Interactions with Residual Silanols: The stationary phase in C18 columns can have residual silanol groups that interact with the polar functional groups of this compound, leading to peak tailing.[2][3][4]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]
-
Use of End-capped Columns: Employing a modern, well-end-capped C18 column can significantly reduce the number of available residual silanols.
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups.
-
-
-
Potential Cause 2: Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Potential Cause 3: Extra-column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm) to minimize dead volume.
-
2. Retention Time Shift: Why is the retention time of this compound drifting or shifting between injections?
Inconsistent retention times can compromise the reliability of your analytical method.
-
Potential Cause 1: Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can lead to drifting retention times, especially in gradient elution.[5]
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) with the initial mobile phase composition until a stable baseline is achieved.
-
-
Potential Cause 2: Mobile Phase Composition Changes: Inaccurate preparation or evaporation of the more volatile solvent component in the mobile phase can alter its composition and affect retention.[6][7]
-
Solution: Prepare fresh mobile phase daily, keep the solvent reservoir covered, and use a solvent pre-mixer if available. Degassing the mobile phase can also prevent bubble formation that affects the flow rate.
-
-
Potential Cause 3: Temperature Fluctuations: Changes in the column temperature can significantly impact retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Potential Cause 4: Column Contamination: Accumulation of strongly retained compounds from previous injections can alter the stationary phase chemistry and affect the retention of this compound.
-
Solution: Implement a proper column washing procedure after each analytical run or batch. A guard column can also help protect the analytical column from strongly adsorbed sample components.[5]
-
3. Ghost Peaks: I am observing unexpected peaks in my chromatogram, even in blank injections. What are they?
Ghost peaks are extraneous peaks that do not originate from the sample and can interfere with the quantification of the analyte of interest.[8]
-
Potential Cause 1: Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks, especially in gradient analysis.[8][9]
-
Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily. Filtering the mobile phase through a 0.45 µm filter can also help.
-
-
Potential Cause 2: Sample Carryover: Residual sample from a previous injection remaining in the injector or autosampler can be injected in subsequent runs.
-
Solution: Optimize the needle wash procedure of the autosampler, using a strong solvent to effectively clean the needle and injection port between injections.
-
-
Potential Cause 3: System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or filters.
-
Solution: Regularly flush the entire HPLC system with a strong solvent, like a mixture of isopropanol and water.
-
4. Poor Resolution: this compound is not well-separated from other components in my sample.
Achieving adequate resolution is critical for accurate quantification.
-
Potential Cause 1: Inappropriate Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase composition.
-
Solution:
-
Vary the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity.
-
Adjust the pH: For ionizable compounds in the sample, changing the pH of the mobile phase can significantly impact their retention and improve separation from this compound.
-
-
-
Potential Cause 2: Suboptimal Column Chemistry: The choice of stationary phase is crucial for achieving the desired separation.
-
Solution: If a standard C18 column does not provide adequate resolution, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for phenolic compounds.
-
-
Potential Cause 3: Insufficient Column Efficiency: A column with a low plate count will produce broader peaks, leading to poor resolution.
-
Solution:
-
Use a Longer Column or Smaller Particle Size: Increasing the column length or decreasing the particle size of the stationary phase can enhance efficiency and improve resolution.
-
Check for Column Deterioration: If the column has been used extensively, its performance may have degraded. Replacing the column may be necessary.
-
-
II. Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis of this compound, based on methods reported for the analysis of Morus alba (mulberry) extracts, a natural source of the compound.
Recommended HPLC Method for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 10% B to 80% B over 45 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 269 nm (based on morusin, a similar compound) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is a general method and may require optimization for specific sample matrices and instrument configurations.
Sample Preparation Protocol for Plant Extracts
-
Extraction: Macerate the dried and powdered plant material (e.g., Morus alba root bark) with a suitable solvent like 80% ethanol at room temperature.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.
-
Dissolution: Re-dissolve the extract in the initial mobile phase composition.
-
Final Filtration: Filter the dissolved sample through a 0.45 µm syringe filter before injection into the HPLC system.
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₄ |
| Molecular Weight | 242.23 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Ethanol |
Table 2: Stability Profile of a Structurally Similar Phenolic Compound (Morin Hydrate) under Different pH Conditions
This table provides an illustrative example of how pH can affect the stability of a phenolic compound. Similar studies would be beneficial for establishing the stability of this compound.
| pH | Storage Condition | Stability Outcome |
| 1.2 - 7.4 | Room Temperature (dark) | Maximum stability |
| 9.0 | All conditions | Minimum stability |
| 1.2, 5.0, 7.0, 7.4 | Room Temperature (light) | Slightly similar stability |
Data adapted from a study on morin hydrate and is for illustrative purposes only.
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing in this compound HPLC Analysis
A flowchart to systematically address peak tailing issues.
Diagram 2: Logical Relationship for Investigating Retention Time Shifts
Key areas to investigate for retention time variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. questjournals.org [questjournals.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quali-quantitative analyses of Flavonoids of Morus nigra L. and Morus alba L. (Moraceae) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Analysis of Morusin from <i>Ramulus mori</i> by HPLC-DAD, Its Distribution <i>in Vivo</i> and Differentiation in the Cultivated Mulberry Species [file.scirp.org]
minimizing off-target effects of Moracin M
Welcome to the technical support center for Moracin M. This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a phenolic compound isolated from the root bark of Morus alba.[1][2] Its primary mechanism of action is the potent inhibition of phosphodiesterase-4 (PDE4), particularly the subtypes PDE4D2 and PDE4B2.[3][4][5] Through this and other mechanisms, it influences several key signaling pathways, including:
-
Wnt/β-catenin pathway: Activation of this pathway is linked to its effects on hair regeneration.[6]
-
PI3K/Akt/mTOR pathway: This pathway is involved in its proliferative effects on skeletal muscle cells and its role in regulating inflammatory responses.[7][8][9]
-
JNK/c-Jun and NF-κB pathways: Interruption of these pathways contributes to its anti-inflammatory effects in airway inflammation.[1]
Q2: What are the known off-target effects or selectivity profile of this compound?
This compound shows good selectivity for PDE4 subtypes over other phosphodiesterase families like PDE5 and PDE9.[3][4] However, at higher concentrations, off-target activity is possible. For example, slight cytotoxicity was observed in myoblasts at 50 μM, though no significant impact on cell viability was seen at concentrations of 30 μM or lower.[10] In contrast, no cytotoxicity was observed in human dermal papilla cells (hDPCs) or human umbilical vein endothelial cells (HUVECs) at concentrations up to 50 µM.[6] The potential for off-target effects is a critical consideration in experimental design.
Q3: How can I minimize off-target effects in my cell culture experiments?
Minimizing off-target effects begins with careful experimental design. Key strategies include:
-
Dose Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis is crucial.[11]
-
Use of Controls: Include negative controls (vehicle only) and positive controls (a known activator/inhibitor of the pathway) to benchmark the response.
-
Target Validation: Use techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target (e.g., PDE4D).[12][13] If this compound still produces the same effect in these cells, it is likely acting through an off-target mechanism.[13]
-
Phenotypic Screening: Assess the overall effect of the compound on cellular morphology and function to identify unexpected biological activities.[12]
Q4: Are there computational methods to predict potential off-target interactions for this compound?
Yes, computational and structural biology tools can be employed in a process known as rational drug design to predict potential off-target binding.[12] By analyzing the molecular structure of this compound and comparing it against databases of known protein binding pockets, researchers can identify proteins with structural similarities to PDE4 that might also bind to the compound. This predictive analysis can help guide subsequent experimental validation of potential off-target interactions.
Q5: What in vivo strategies can be used to reduce off-target toxicity?
For in vivo studies, several advanced strategies can mitigate off-target effects:
-
Prodrug Development: this compound has naturally poor bioavailability, which may be due to its phenolic hydroxyl groups undergoing phase II metabolism.[14] Designing prodrugs can improve pharmacokinetic properties and potentially reduce toxicity.[14]
-
Formulation and Delivery: Encapsulating this compound in nanomaterials can control its release and target it to specific tissues, thereby reducing systemic exposure and potential side effects.[15]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can reduce nonspecific binding to tissues like the liver and decrease systemic toxicity.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell toxicity observed at expected therapeutic concentrations. | 1. Concentration is too high for the specific cell line. 2. Off-target cytotoxic effects are occurring. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a detailed dose-response curve (e.g., 0.1 µM to 100 µM) to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). 2. Select a concentration well below the CC50 for your experiments. 3. Ensure the final solvent concentration is consistent across all wells and below toxic levels (typically <0.5%). |
| Inconsistent results or high variability between experimental repeats. | 1. Compound instability in media. 2. Inconsistent cell passage number or confluency. 3. Variability in treatment duration. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Maintain a consistent cell culture protocol, using cells within a narrow passage number range and seeding to achieve similar confluency at the time of treatment. 3. Use precise timing for all treatment and harvesting steps. |
| Observed phenotype does not match the known on-target effects (e.g., no change in cAMP levels). | 1. The observed effect is due to an off-target mechanism. 2. The cell line used does not express the primary target (PDE4D/B) at sufficient levels. 3. The experimental endpoint is not sensitive enough to detect the on-target effect. | 1. Validate the target using CRISPR/Cas9 or siRNA knockdown.[12][13] If the phenotype persists after target removal, it is an off-target effect. 2. Confirm target expression using qPCR or Western blot. 3. Use a more sensitive downstream assay (e.g., measuring phosphorylation of a specific kinase in the pathway) to confirm target engagement. |
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound on Various Phosphodiesterases
| Target | IC50 Value (µM) | Selectivity Profile | Reference(s) |
| PDE4D2 | 2.9 | Primary Target | [3][4][5] |
| PDE4B2 | 4.5 | Primary Target | [3][4][5] |
| PDE5A1 | > 40 | Low Affinity / Potential Off-Target at High Doses | [3] |
| PDE9A2 | > 100 | Very Low Affinity / Unlikely Off-Target | [3] |
| IL-6 (in A549 cells) | 8.1 | Anti-inflammatory Effect | [1][3] |
| NO (in MH-S cells) | 65.7 | Anti-inflammatory Effect | [3] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Type | Experimental Context | Recommended Concentration Range (µM) | Reference(s) |
| Human Dermal Papilla Cells (hDPCs) | Hair Growth / Wnt Signaling | 1 - 50 | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiogenesis / Cell Migration | 1 - 50 | [6] |
| Myoblasts (e.g., C2C12) | Muscle Cell Proliferation / PI3K-Akt | 1 - 30 | [7][10] |
| Lung Epithelial Cells (A549) | Anti-inflammatory / JNK, NF-κB | 5 - 20 | [1] |
| Alveolar Macrophages (MH-S) | Anti-inflammatory / iNOS | 50 - 100 | [1] |
| Nucleus Pulposus Cells (NPCs) | Anti-inflammatory / PI3K-Akt | 5 - 20 | [3][9] |
Detailed Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay using MTT
This protocol determines the optimal, non-toxic concentration range for this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound (e.g., from 200 µM down to 0.2 µM) in culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the EC50 and CC50 values.
Protocol 2: Target Validation via CRISPR/Cas9 Knockout
This protocol is used to confirm that the biological effect of this compound is dependent on its primary target, PDE4D.
-
gRNA Design: Design and synthesize at least two unique guide RNAs (gRNAs) targeting an early exon of the PDE4D gene to induce frameshift mutations. Include a non-targeting control gRNA.
-
Vector Transfection: Clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPR v2). Transfect the vectors into the target cells.
-
Selection: Select for successfully transfected cells using an appropriate antibiotic (e.g., puromycin).
-
Clonal Expansion: Isolate single cells via limiting dilution or FACS to establish clonal populations.
-
Knockout Validation: Expand the clones and validate PDE4D knockout via Western blot or Sanger sequencing of the target locus.
-
Functional Assay: Treat the validated knockout clones and a non-targeting control clone with this compound at the pre-determined optimal concentration.
-
Analysis: Perform the relevant functional assay (e.g., measure downstream pathway markers). If this compound fails to elicit the response in the knockout cells that is seen in the control cells, the effect is on-target.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow to identify off-target effects.
References
- 1. This compound inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound | PDE | TargetMol [targetmol.com]
- 6. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. This compound inhibits lipopolysaccharide-induced inflammatory responses in nucleus pulposus cells via regulating PI3K/Akt/mTOR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential this compound Prodrugs Strongly Attenuate Airway Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azonano.com [azonano.com]
- 16. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Moracin M Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Moracin M and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound and its derivatives?
A1: A common retrosynthetic approach for this compound involves the construction of the 2-arylbenzofuran skeleton via a Sonogashira coupling reaction.[1][2] This core can then be further modified, for example, through prenylation to introduce aliphatic chains, to yield various derivatives like Moracin C.[1][2] The final step often involves the demethylation of methoxy groups to yield the desired phenolic hydroxyls.
Q2: I am having trouble with the Sonogashira coupling to form the 2-arylbenzofuran core of this compound. What are some common causes of low yield?
A2: Low yields in Sonogashira couplings can stem from several factors. Common issues include inefficient degassing of the reaction mixture, poor quality of the palladium catalyst or copper co-catalyst, an unsuitable base or solvent, and the presence of impurities in the starting materials. It is also crucial to ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Q3: During the demethylation of a methoxy-substituted this compound precursor with BBr₃, I am observing a significant amount of a cyclized side product. How can I avoid this?
A3: The formation of a ring-fused chromane compound is a known side reaction when using acidic reagents like boron tribromide (BBr₃) for the demethylation of certain this compound precursors.[1][2] This is due to the stability of a tertiary carbocation intermediate. To minimize this, consider alternative, basic demethylation conditions. One reported method uses 1-dodecanethiol and sodium hydroxide in N-methylpyrrolidone (NMP).[1][2]
Q4: The prenylation of the this compound core is giving me a mixture of isomers. How can I improve the regioselectivity?
A4: The prenylation of the 2-arylbenzofuran nucleus using strong bases like n-BuLi can indeed lead to a mixture of products, including 4'-prenylated, 7-prenylated, and di-prenylated derivatives.[2] Optimizing the reaction temperature and the rate of addition of the prenyl halide can influence the regioselectivity. Screening different bases and solvent systems may also be necessary to favor the desired isomer.
Q5: What are some general tips for purifying this compound derivatives?
A5: Purification of this compound derivatives often involves column chromatography on silica gel. Due to the potential for closely eluting isomers and byproducts, careful selection of the eluent system is critical. It is advisable to perform small-scale trials with thin-layer chromatography (TLC) to identify an optimal solvent mixture that provides good separation. In some cases, preparatory high-performance liquid chromatography (HPLC) may be required to isolate highly pure compounds.
Troubleshooting Guides
Troubleshooting Sonogashira Coupling for 2-Arylbenzofuran Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use fresh, high-purity PdCl₂(PPh₃)₂ and CuI. Ensure proper storage of catalysts under an inert atmosphere. |
| Inefficient degassing | Purge the solvent and reaction mixture thoroughly with an inert gas (argon or nitrogen) for at least 15-30 minutes before adding the catalyst.[3][4] | |
| Incorrect base or solvent | While DMF has been reported, consider screening other solvents like THF or dioxane. Ensure the base (e.g., Et₃N, DIPA) is dry and of high purity. | |
| Low reaction temperature | Ensure the reaction is heated to an appropriate temperature. For many Sonogashira couplings, temperatures between 50-100 °C are effective. | |
| Formation of Homocoupling Products | Presence of oxygen | Rigorous exclusion of air is crucial. Use Schlenk techniques for the reaction setup. |
| Incorrect catalyst to co-catalyst ratio | Optimize the ratio of the palladium catalyst to the copper(I) co-catalyst. | |
| Difficult Purification | Close polarity of product and starting materials | Optimize the reaction to drive it to completion to minimize residual starting materials. Utilize a carefully optimized gradient elution during column chromatography. |
Troubleshooting Demethylation of this compound Precursors
| Issue | Potential Cause | Recommended Solution |
| Formation of Cyclized Chromane Side Product | Use of strong Lewis acid (e.g., BBr₃) | Switch to basic demethylation conditions. A reported method uses 1-dodecanethiol and NaOH in NMP at 130 °C.[1] |
| Incomplete Demethylation | Insufficient reagent | Increase the equivalents of the demethylating agent. With BBr₃, ensure at least one equivalent per methoxy group is used. |
| Short reaction time or low temperature | For BBr₃ reactions, ensure the reaction is allowed to warm from -78 °C to room temperature and stirred for an adequate time (e.g., 3 hours).[1] For basic conditions, ensure the reaction is heated sufficiently for an extended period (e.g., 24 hours).[1] | |
| Low Yield of Desired Product | Degradation of the product | Monitor the reaction progress by TLC to avoid prolonged reaction times that could lead to degradation. |
| Complex product mixture | Consider alternative demethylating agents. A greener approach using HCl in water under high temperature and pressure has been reported for aryl methyl ethers and may be applicable.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzofuran Core via Sonogashira Coupling
This protocol is based on the synthesis of a key intermediate for Moracin C.[2]
-
To a solution of 2-iodo-5-methoxyphenol and 1-ethynyl-3,5-dimethoxybenzene in degassed dimethylformamide (DMF), add PdCl₂(PPh₃)₂ and CuI under an inert atmosphere.
-
Add a suitable base, such as triethylamine (Et₃N), to the reaction mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzofuran.
Protocol 2: Demethylation using BBr₃
This protocol is adapted from the synthesis of this compound.[1]
-
Dissolve the methoxy-substituted 2-arylbenzofuran in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron tribromide (BBr₃) in CH₂Cl₂ dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it in vacuo.
-
Purify the residue by column chromatography to obtain the demethylated product.
Visualizations
Caption: Retrosynthetic analysis for Moracin C.
Caption: Simplified Sonogashira catalytic cycle.
Caption: Troubleshooting workflow for demethylation.
References
- 1. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Efficient demethylation of aromatic methyl ethers with HCl in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Moracin M Synthesis
Welcome to the technical support center for the synthesis of Moracin M. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic protocols.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, particularly focusing on the key steps of Sonogashira coupling and demethylation.
Sonogashira Coupling
-
Question 1: I am observing low to no yield in the Sonogashira coupling reaction between the halo-resorcinol derivative and the ethynyl-benzene derivative. What are the possible causes and solutions?
Answer: Low yields in Sonogashira couplings, especially with electron-rich phenols, can be attributed to several factors. Here's a systematic troubleshooting approach:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ might not be optimal for electron-rich substrates. Consider using more electron-rich and bulky phosphine ligands which can facilitate the oxidative addition step.
-
Copper Co-catalyst: Ensure your copper (I) source (e.g., CuI) is fresh and anhydrous. Homocoupling of the alkyne (Glaser coupling) is a common side reaction, which can be minimized by running the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be explored to avoid this issue.
-
Solvent and Base: The choice of solvent and base is critical. A combination of a polar aprotic solvent like DMF or THF with an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is commonly used. Ensure your solvents are anhydrous and degassed to prevent quenching of the catalyst and reagents.
-
Reaction Temperature: The reaction temperature might be too low. For less reactive aryl bromides, a higher temperature (e.g., 80-100 °C) might be necessary to drive the reaction to completion.[1]
-
Starting Material Purity: Impurities in your starting materials, particularly the halo-resorcinol or the alkyne, can poison the catalyst. Ensure both starting materials are of high purity.
-
-
Question 2: I am observing significant amounts of homocoupled alkyne byproduct in my Sonogashira reaction. How can I minimize this?
Answer: The formation of a homocoupled alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, promoted by the copper co-catalyst in the presence of oxygen. To minimize this:
-
Strictly Anaerobic Conditions: Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. This is the most critical factor in preventing homocoupling.
-
Fresh Reagents: Use freshly purified alkynes and a fresh, high-quality source of CuI.
-
Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a suitable ligand and a base in a polar solvent.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.
-
Demethylation
-
Question 3: My demethylation reaction using BBr₃ is giving a low yield of this compound and multiple byproducts. How can I improve this step?
Answer: Demethylation of the polymethoxy benzofuran intermediate is a challenging step, and BBr₃, while a common reagent, can lead to side reactions. Here are some strategies to improve the yield and selectivity:
-
Stoichiometry of BBr₃: The stoichiometry of BBr₃ is crucial. While a 1:1 ratio per methoxy group is often cited, studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of some aryl methyl ethers.[2][3][4] Careful optimization of the BBr₃ amount is necessary to avoid side reactions.
-
Reaction Temperature: Control of the reaction temperature is critical. Running the reaction at very low temperatures (e.g., -78 °C to 0 °C) and allowing it to slowly warm to room temperature can improve selectivity and minimize charring or decomposition.[5]
-
Alternative Demethylating Agents: If BBr₃ consistently gives poor results, consider alternative reagents. Thiolate-based reagents, such as 1-dodecanethiol with NaOH in NMP, have been used for the synthesis of related moracin compounds, although they may also result in low yields and product mixtures.[6] Other options include AlCl₃ with a scavenger like ethanethiol or greener methods using mineral acids in high-temperature water.
-
Side Reactions: A common side reaction with acidic reagents like BBr₃ is the formation of a cyclized chromane byproduct, Wittifuran D.[6] This occurs due to the stability of a tertiary carbocation intermediate. Careful control of reaction conditions can help minimize this.
-
-
Question 4: I am struggling with the purification of the final this compound product due to its high polarity. What are the recommended purification methods?
Answer: this compound is a polar phenolic compound, which can make purification by traditional silica gel chromatography challenging due to strong adsorption and band tailing. Here are some recommended purification strategies:
-
Column Chromatography with Modified Solvents: If using silica gel, consider adding a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent to reduce tailing. A gradient elution from a less polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can be effective.
-
Reversed-Phase Chromatography: Reversed-phase (C18) column chromatography is often a better choice for purifying polar compounds. A gradient of water and methanol or acetonitrile is typically used as the mobile phase.
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography medium is excellent for separating phenolic compounds. Elution is typically performed with methanol.
-
Preparative HPLC: For obtaining highly pure this compound, preparative high-performance liquid chromatography (HPLC) is a powerful technique.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical overall yield for the synthesis of this compound?
-
A1: The overall yield can vary significantly depending on the specific route and optimization of each step. Reported yields for individual steps can range from moderate to good, but the challenging demethylation step often lowers the overall yield. For instance, a 70% yield has been reported for the final demethylation step from a protected precursor.[6]
-
-
Q2: Are there any specific safety precautions I should take during the synthesis?
-
A2: Yes. Boron tribromide (BBr₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Sonogashira coupling reactions often use palladium catalysts and copper salts, which are toxic. Standard laboratory safety procedures for handling heavy metals and flammable solvents should be strictly followed.
-
-
Q3: Can I use a different palladium catalyst for the Sonogashira coupling?
-
A3: Yes, while PdCl₂(PPh₃)₂ is commonly cited, other palladium sources and ligands can be used.[6] The choice of catalyst and ligand can significantly impact the reaction efficiency, especially for challenging substrates. It is advisable to screen a few different catalyst systems to find the optimal one for your specific reaction.
-
-
Q4: How can I confirm the identity and purity of my synthesized this compound?
-
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Data Presentation
Table 1: Comparison of Demethylation Conditions for this compound Precursors
| Entry | Reagent(s) | Solvent | Temperature | Time | Yield of this compound (or related demethylated product) | Byproducts/Observations | Reference |
| 1 | BBr₃ | CH₂Cl₂ | -78 °C to rt | 3 h | Not specified, but used to yield this compound | Formation of cyclized chromane (Wittifuran D) is a major side reaction. | [6] |
| 2 | BCl₃ | CH₂Cl₂ | -78 °C to rt | 3 h | 0% | Only cyclized product observed. | [6] |
| 3 | AlCl₃ | CH₂Cl₂ | 0 °C to rt | 3 h | 0% | Only cyclized product observed. | [6] |
| 4 | 1-dodecanethiol, NaOH | NMP | 130 °C | 24 h | 30% | Product mixture also contained partially demethylated and other byproducts. | [6] |
Experimental Protocols
1. Synthesis of the Benzofuran Skeleton via Sonogashira Coupling
This protocol is a general representation based on literature procedures.[6]
-
To a solution of the halo-resorcinol derivative (1.0 eq) and the ethynyl-benzene derivative (1.1 eq) in anhydrous, degassed DMF, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).
-
Add triethylamine (3.0 eq) to the mixture.
-
Heat the reaction mixture to 100 °C under an inert atmosphere (N₂ or Ar) for 15 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the benzofuran intermediate.
2. Demethylation to Yield this compound using BBr₃
This protocol is a general representation based on literature procedures.[6]
-
Dissolve the methylated benzofuran precursor (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (typically 3.0-4.0 eq) in CH₂Cl₂ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel or reversed-phase) to obtain this compound.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting inconsistent results with Moracin M
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Moracin M in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents, including DMSO, ethanol, chloroform, dichloromethane, and acetone.[1][2] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO.[3][4] For instance, a 10 mM stock solution can be prepared in DMSO.[5] Sonication may be used to aid dissolution.[3]
Q2: How should this compound be stored to ensure its stability?
A2: For long-term storage, this compound powder should be kept at -20°C for up to three years.[6] Stock solutions in a solvent can be stored at -80°C for up to one year.[6] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[5] For short-term use, stock solutions can be stored at -20°C for up to one month, protected from light.[5]
Q3: What is the known stability of this compound in solution?
A3: this compound is stable under recommended storage conditions.[7] However, once in a working solution, it is recommended to be prepared and used immediately.[3] Some suppliers suggest that solutions of related compounds like Moracin C are unstable and should be prepared fresh.[8]
Q4: In which signaling pathways has this compound been shown to be active?
A4: this compound has been demonstrated to modulate several key signaling pathways. It is known to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.[9][10][11] Additionally, this compound can suppress the NF-κB signaling pathway, a critical regulator of inflammation.[1][12] It also interferes with the JNK/c-Jun pathway, which is involved in inflammatory responses.[1]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to assay-specific variables. This guide provides a structured approach to troubleshooting common issues.
Problem 1: High variability in cell viability or cytotoxicity assays.
Possible Causes & Solutions:
-
Compound Precipitation: this compound has limited aqueous solubility. High concentrations in cell culture media can lead to precipitation, causing inconsistent cellular exposure.
-
Solution: Visually inspect your treatment media for any precipitate. Lower the final concentration of this compound. Ensure the final DMSO concentration in your culture media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Inconsistent Cell Health: Variations in cell passage number, confluency, and overall health can significantly impact assay results.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Assay-Specific Artifacts: The choice of cytotoxicity assay can influence results. For example, MTT and XTT assays, which measure metabolic activity, can sometimes produce inconsistent data.[13]
-
Solution: Consider using an alternative cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, to confirm your findings.[13] It is also crucial to include appropriate vehicle controls (e.g., media with the same concentration of DMSO used to dissolve this compound).
-
Problem 2: Inconsistent inhibition of inflammatory markers (e.g., cytokines, NO).
Possible Causes & Solutions:
-
Variable Inflammatory Stimulus: The potency and consistency of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) are critical for reproducible results.
-
Solution: Use a consistent lot and concentration of LPS. Ensure complete solubilization and vortex thoroughly before adding to the cells. Titrate the LPS concentration to achieve a robust but not maximal inflammatory response, which allows for a better window to observe inhibition.
-
-
Timing of Treatment: The timing of this compound pre-treatment relative to the inflammatory stimulus can significantly affect the observed inhibition.
-
Solution: Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. A typical pre-treatment time is 1-2 hours.[6]
-
-
Cell Line Differences: Different cell lines can exhibit varying sensitivities to both the inflammatory stimulus and this compound.
-
Solution: If possible, confirm your findings in a second relevant cell line. Be aware that signaling pathway responses can be cell-type specific.
-
Problem 3: Difficulty detecting changes in phosphorylation of PI3K/Akt/mTOR pathway proteins via Western Blot.
Possible Causes & Solutions:
-
Suboptimal Protein Extraction: Inefficient lysis and failure to inhibit phosphatases can lead to the loss of phosphorylation signals.
-
Solution: Use a lysis buffer containing phosphatase inhibitors.[14] Keep samples on ice throughout the extraction process and boil them immediately after adding sample buffer to denature enzymes.
-
-
Low Abundance of Phosphorylated Protein: The levels of phosphorylated proteins can be low and transient.
-
Timing of Stimulation and Lysis: The peak of phosphorylation can be transient.
-
Solution: Perform a time-course experiment to identify the optimal time point for cell lysis after stimulation to capture the peak phosphorylation event.
-
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC₅₀) of this compound against various targets.
Table 1: Inhibitory Activity of this compound on Phosphodiesterases (PDEs)
| Target | IC₅₀ (µM) |
| PDE4D2 | 1.9 - 2.9 |
| PDE4B2 | 4.5 |
| PDE5A1 | >40 |
| PDE9A2 | >100 |
Data sourced from multiple suppliers and publications.[1][2][4][5]
Table 2: Anti-inflammatory and Cytotoxic Activities of this compound
| Activity | Cell Line | IC₅₀ (µM) |
| IL-6 Inhibition | A549 | 8.1 |
| Nitric Oxide (NO) Inhibition | MH-S | 65.7 |
| Cytotoxicity | P388 leukemia cells | 24.8 |
Data sourced from multiple publications.[1][5]
Experimental Protocols
General Protocol for Cell-Based Assays
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old media from the cells and replace it with media containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Assay: Perform the chosen cell viability or functional assay according to the manufacturer's instructions.
Detailed Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions. Incubate for 2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well (except for the unstimulated control).
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite by comparing the absorbance to a standard curve of sodium nitrite.
-
Visualizations
Signaling Pathways
Caption: this compound's inhibitory effects on key signaling pathways.
Experimental Workflow
Caption: A typical workflow for an in vitro anti-inflammatory assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS:56317-21-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | PDE | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Moracin C | ROS | NO Synthase | TargetMol [targetmol.com]
- 7. biocrick.com [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Moracin M: A Comparative Analysis of its Efficacy as a PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Moracin M, a naturally derived phosphodiesterase-4 (PDE4) inhibitor, against other prominent PDE4 inhibitors. The data presented is compiled from various preclinical studies to offer an objective overview for research and drug development purposes.
Introduction to this compound and PDE4 Inhibition
This compound is a phenolic compound isolated from Morus alba (white mulberry) that has demonstrated potent anti-inflammatory properties.[1][2] Its mechanism of action involves the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade. PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3] This mechanism is a well-established target for the treatment of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.
Comparative Efficacy of PDE4 Inhibitors
The efficacy of PDE4 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the PDE4 enzyme in vitro. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of this compound and other well-known PDE4 inhibitors against different PDE4 subtypes.
Table 1: IC50 Values of this compound Against PDE Subtypes
| PDE Subtype | IC50 (µM) |
| PDE4B2 | 4.5 |
| PDE4D2 | 2.9 |
| PDE5A1 | >40 |
| PDE9A2 | >100 |
Data sourced from multiple studies, slight variations may exist.
Table 2: Comparative IC50 Values of Various PDE4 Inhibitors
| Inhibitor | PDE4 Subtype(s) | IC50 |
| This compound | PDE4B2, PDE4D2 | 4.5 µM, 2.9 µM |
| Roflumilast | PDE4A1, PDE4A4, PDE4B1, PDE4B2 | 0.7 nM, 0.9 nM, 0.7 nM, 0.2 nM |
| Apremilast | General PDE4 | 74 nM |
| Cilomilast | LPDE4, HPDE4 | ~100 nM, 120 nM |
| Crisaborole | PDE4A1A, PDE4B1, PDE4B2, PDE4C1, PDE4D7 | 55 nM, 61 nM, 75 nM, 340 nM, 170 nM |
Note: The IC50 values are presented in their original units as reported in the cited literature. Direct comparison should be made with consideration of the different units (µM vs. nM).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for evaluating PDE4 inhibitors.
Experimental Protocols
The determination of IC50 values for PDE4 inhibitors typically involves in vitro enzyme assays. While specific protocols may vary between laboratories, a representative methodology based on a fluorescence polarization (FP) assay is described below.
Objective: To determine the in vitro inhibitory activity of test compounds against a specific human recombinant PDE4 isoform.
Materials:
-
Human recombinant PDE4 enzyme (e.g., PDE4B2, PDE4D2)
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
PDE Assay Buffer
-
Binding Agent (specific for the assay kit)
-
Test compounds (e.g., this compound, Roflumilast) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the PDE4 enzyme in cold PDE Assay Buffer to the desired concentration.
-
Prepare serial dilutions of the test compounds in PDE Assay Buffer. The final DMSO concentration in the assay should typically be kept below 1%.
-
Prepare the FAM-cAMP substrate solution in PDE Assay Buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the PDE Assay Buffer.
-
Add the diluted test compounds to the respective wells. Include wells with a known PDE4 inhibitor as a positive control and wells with buffer/DMSO as a negative control (no inhibition).
-
Add the diluted PDE4 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light. During this time, the PDE4 enzyme will hydrolyze the FAM-cAMP.
-
-
Detection:
-
Stop the reaction by adding the Binding Agent. This agent will bind to the hydrolyzed, non-cyclic AMP, resulting in a change in fluorescence polarization.
-
Incubate for a short period to allow the binding to stabilize.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The degree of fluorescence polarization is proportional to the amount of hydrolyzed cAMP.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound demonstrates selective inhibitory activity against PDE4, particularly the B and D subtypes. While its potency, as indicated by its IC50 values in the micromolar range, is less than that of some synthetic, clinically approved PDE4 inhibitors like Roflumilast and Apremilast (which have nanomolar potency), it represents a significant finding from a natural product source. The anti-inflammatory effects of this compound, mediated through the inhibition of the PDE4/cAMP pathway, warrant further investigation for its potential therapeutic applications. Its unique chemical structure may also serve as a scaffold for the development of novel, more potent, and selective PDE4 inhibitors with potentially improved side-effect profiles. The provided data and protocols offer a foundation for researchers to further explore the therapeutic potential of this compound and its derivatives in the context of inflammatory diseases.
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory responses in nucleus pulposus cells via regulating PI3K/Akt/mTOR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Moracin M: A Comparative Analysis of its Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Moracin M, a natural benzofuran derivative, against established anti-inflammatory agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development.
Quantitative Comparison of Anti-inflammatory Activity
This compound exhibits significant inhibitory effects on key inflammatory mediators. The following tables summarize its potency in comparison to the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.
Table 1: In Vitro Inhibitory Activity of this compound and Reference Drugs
| Compound | Target | Assay System | IC50 Value |
| This compound | IL-6 Production | IL-1β-treated A549 lung epithelial cells | 8.1 μM[1] |
| This compound | Nitric Oxide (NO) Production | LPS-treated alveolar macrophages (MH-S) | 65.7 μM |
| Indomethacin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 56.8 μM[2] |
| Indomethacin | Prostaglandin E2 (PGE2) Release | LPS-stimulated RAW 264.7 macrophages | 2.8 μM[2] |
Table 2: In Vivo Anti-inflammatory Activity of this compound vs. Dexamethasone
| Compound | Animal Model | Dosage | Effect |
| This compound | LPS-induced lung inflammation in mice | 20-60 mg/kg (oral) | Comparable inhibitory action to Dexamethasone in reducing inflammatory cell infiltration.[1] |
| Dexamethasone | LPS-induced lung inflammation in mice | 30 mg/kg (oral) | Significant reduction in inflammatory cell infiltration.[1] |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and JNK/c-Jun signaling pathways, which are critical in the transcription of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound interferes with this cascade, preventing the activation of NF-κB.
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.
JNK/c-Jun Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK signaling cascade, is also implicated in inflammatory responses. Inflammatory stimuli can lead to the phosphorylation and activation of JNK, which in turn phosphorylates the transcription factor c-Jun. Activated c-Jun then contributes to the expression of inflammatory mediators. This compound has been shown to interrupt this signaling cascade.[1]
Caption: this compound disrupts the JNK/c-Jun signaling pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays used to validate the anti-inflammatory activity of this compound are provided below.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the amount of nitric oxide produced by macrophages in response to an inflammatory stimulus, with and without the test compound.
Caption: Workflow for quantifying nitric oxide production.
Protocol Steps:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control. The cells are incubated for 2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Reading: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Interleukin-6 (IL-6) ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of the pro-inflammatory cytokine IL-6 in cell culture supernatants.
Protocol Steps:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for IL-6 and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample and Standard Incubation: After washing, cell culture supernatants and a series of IL-6 standards of known concentrations are added to the wells and incubated.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for IL-6 is added to each well and incubated.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. This enzyme binds to the biotinylated detection antibody.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.
-
Quantification: The concentration of IL-6 in the samples is determined by interpolating their absorbance values on the standard curve generated from the IL-6 standards.
References
Unveiling the Molecular Mechanisms of Moracin M: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Moracin M, a natural benzofuran derivative isolated from Morus alba, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive validation of its primary mechanisms of action, offering a comparative analysis with established therapeutic agents. We present key experimental data, detailed protocols for mechanism validation, and visual representations of the underlying molecular pathways to support further research and drug development.
Section 1: Anti-Inflammatory Action of this compound
This compound exhibits potent anti-inflammatory properties through the modulation of key signaling pathways, positioning it as a potential alternative to conventional anti-inflammatory drugs like dexamethasone.
Comparative Performance Data
This compound's anti-inflammatory efficacy has been demonstrated in various in vitro and in vivo models. When compared to the corticosteroid dexamethasone, this compound shows comparable, and in some instances, more potent activity at specific molecular targets.
| Compound | Target/Assay | Model | Efficacy | Source |
| This compound | IL-6 Production | IL-1β-treated A549 cells | IC50 = 8.1 μM | |
| This compound | NO Production | LPS-treated MH-S cells | IC50 = 65.7 μM | |
| This compound | Acute Lung Injury | LPS-induced mice | Comparable to dexamethasone at 20-60 mg/kg (oral) | |
| Dexamethasone | Acute Lung Injury | LPS-induced mice | Effective at 3-30 mg/kg | [1] |
| KW02 (this compound prodrug) | Acute Lung Injury | LPS-induced mice | Potent at 1-10 mg/kg (oral) | [1] |
Validated Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways. Lipopolysaccharide (LPS) stimulation of immune cells typically activates these pathways, leading to the production of pro-inflammatory cytokines. This compound intervenes by inhibiting the phosphorylation of key kinases in these cascades.
Figure 1: this compound's inhibition of inflammatory pathways.
Experimental Protocols
This protocol is designed to assess the in vivo anti-inflammatory efficacy of this compound.
-
Animal Model: Use adult C57BL/6 mice (10-12 weeks old).[2]
-
Acclimatization: House mice in individually ventilated cages with free access to food and water for at least one week before the experiment.
-
Grouping: Divide mice into three groups: Control (vehicle), LPS + Vehicle, and LPS + this compound.
-
Drug Administration: Administer this compound (e.g., 20-60 mg/kg) or vehicle orally one hour before LPS challenge.[1]
-
LPS Instillation: Anesthetize mice and intratracheally instill Lipopolysaccharide (LPS) (e.g., 25 mg/kg) to induce acute lung injury.[3][4] The control group receives sterile saline.
-
Sample Collection: Euthanize mice 12-72 hours post-instillation.[2] Collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Analysis:
-
Perform cell counts (total cells, neutrophils, macrophages) in BAL fluid.
-
Measure pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in BAL fluid and lung homogenates using ELISA.
-
Conduct histological analysis of lung tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.[4]
-
This protocol validates this compound's mechanism by assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cell culture (e.g., RAW 264.7 macrophages).
-
Cell Culture: Seed RAW 264.7 cells and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein to determine the effect of this compound on pathway activation.
Section 2: this compound in Hair Growth Promotion
This compound has emerged as a promising agent for promoting hair regeneration, with a mechanism of action that involves the activation of the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development.[7][8] Its performance is comparable to the widely used hair growth stimulant, Minoxidil.
Comparative Performance Data
Studies on human dermal papilla cells (hDPCs) and in vivo models demonstrate this compound's ability to stimulate hair growth, rivaling the effects of Minoxidil.
| Compound | Target/Assay | Model | Efficacy | Source |
| This compound | Cell Proliferation | Human Dermal Papilla Cells (hDPCs) | Significant increase up to 50 µM | [7] |
| This compound | Wnt/β-catenin activation | hDPCs | Enhanced GSK-3β phosphorylation, increased β-catenin | [7][9] |
| Minoxidil 5% | Hair Regrowth | Men with Androgenetic Alopecia | 45% more hair regrowth than 2% Minoxidil at 48 weeks | [10] |
| Minoxidil | Wnt/β-catenin activation | hDPCs | Activates β-catenin pathway | [11] |
| Rosemary Oil | Hair Regrowth | Patients with Androgenetic Alopecia | Significant increase in hair count at 6 months, comparable to Minoxidil 2% | [12] |
Validated Signaling Pathway
The canonical Wnt/β-catenin pathway is crucial for initiating the anagen (growth) phase of the hair cycle. This compound activates this pathway by promoting the phosphorylation of GSK-3β, which prevents the degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus to activate target genes responsible for cell proliferation and hair follicle regeneration.[7][8]
Figure 2: this compound's activation of the Wnt/β-catenin pathway.
Experimental Protocols
This assay quantifies the activation of the Wnt/β-catenin signaling pathway in response to this compound treatment in a cell-based system (e.g., HEK293T cells).
-
Cell Transfection: Co-transfect HEK293T cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., Renilla luciferase for normalization).[13][14]
-
Seeding: Seed the transfected cells into a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., Wnt3a conditioned media), or a negative control (vehicle) for 24 hours.[15][16]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control to determine the extent of Wnt/β-catenin pathway activation.
The validation of this compound's mechanism of action follows a logical progression from in vitro characterization to in vivo efficacy studies.
Figure 3: Experimental workflow for validating this compound's mechanism.
Conclusion
The presented data validates that this compound operates through distinct and significant signaling pathways to exert its anti-inflammatory and hair growth-promoting effects. Its ability to modulate the PI3K/Akt/mTOR and NF-κB pathways underscores its potential as a novel anti-inflammatory agent. Furthermore, its activation of the Wnt/β-catenin pathway provides a strong rationale for its development as a therapeutic for alopecia, with performance comparable to existing treatments like Minoxidil. The detailed protocols provided herein offer a framework for researchers to further investigate and build upon these findings.
References
- 1. Potential this compound Prodrugs Strongly Attenuate Airway Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rosemary oil vs minoxidil 2% for the treatment of androgenetic alopecia: a randomized comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 15. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]
- 16. resources.amsbio.com [resources.amsbio.com]
Moracin M: A Comparative Analysis of its Bioactivity Across Diverse Cell Lines
Moracin M, a natural benzofuran derivative isolated from plants of the Moraceae family, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comparative overview of this compound's bioactivity across various cell lines, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data. We delve into its effects on cell proliferation, viability, and the underlying molecular pathways it modulates.
Quantitative Bioactivity of this compound and Related Compounds
The bioactivity of this compound and its analogs varies significantly across different cell lines, showcasing a range of effects from promoting proliferation in certain normal cells to inhibiting growth and inducing apoptosis in cancer cells. The following table summarizes the key quantitative data available.
| Compound | Cell Line | Cell Type | Bioactivity Measurement | Observed Effect |
| This compound | A549 | Human Lung Epithelial Carcinoma | IC50 = 8.1 µM | Inhibition of IL-6 production. |
| This compound | MCF7 | Human Breast Adenocarcinoma | 16.09% Cell Survival @ 200 µg/mL | Inhibition of cell proliferation.[1] |
| This compound | 3T3 | Mouse Embryonic Fibroblast (Non-cancer) | 21.6% Cell Survival @ 200 µg/mL | Moderate inhibition of cell proliferation.[1] |
| This compound | C2C12 | Mouse Myoblast (Skeletal Muscle) | 57% increase in proliferation | Promotion of cell proliferation via PI3K-Akt-mTOR pathway.[2][3] |
| This compound | hDPCs | Human Dermal Papilla Cells | Proliferation increase | Promotion of hair regeneration via WNT/β-catenin pathway; No cytotoxicity up to 50 µM. |
| This compound | HUVECs | Human Umbilical Vein Endothelial Cells | Migration promotion | Promotion of angiogenesis; No cytotoxicity up to 50 µM. |
| Morusin | A375 | Human Malignant Melanoma | IC50 = 4.634 µM | Inhibition of cell proliferation.[4] |
| Morusin | MV3 | Human Malignant Melanoma | IC50 = 9.7 µM | Inhibition of cell proliferation.[4] |
| Morusin | PIG1 | Normal Human Melanocytes | IC50 = 21.04 µM | Lower cytotoxicity compared to melanoma cells.[4] |
| Morusin | HaCaT | Human Keratinocytes (Non-cancer) | IC50 = 18.01 µM | Lower cytotoxicity compared to melanoma cells.[4] |
| Moracin D | Pancreatic Cancer Cells | Human Pancreatic Cancer | Inhibition of proliferation | Suppresses cell growth and induces apoptosis.[5] |
Note: Data for Morusin and Moracin D, structurally related compounds to this compound, are included for comparative purposes where direct data for this compound is not available.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The specific pathway affected often depends on the cell type, leading to differential outcomes such as proliferation or apoptosis.
WNT/β-catenin Pathway Activation in Hair Follicle Cells
In human dermal papilla cells (hDPCs), this compound has been shown to promote hair regeneration by activating the WNT/β-catenin signaling pathway. It enhances the phosphorylation of GSK-3β, leading to the accumulation and nuclear translocation of β-catenin. This, in turn, upregulates transcription factors that promote the expression of various growth factors.
PI3K/Akt/mTOR Pathway Activation in Skeletal Muscle Cells
In skeletal muscle cells (C2C12), this compound promotes proliferation by activating the PI3K/Akt/mTOR pathway. This signaling cascade is crucial for cell growth, survival, and protein synthesis.
JNK/c-Jun and NF-κB Pathway Inhibition in Lung Epithelial Cells
Conversely, in lung epithelial cells (A549), this compound demonstrates anti-inflammatory properties by inhibiting the JNK/c-Jun and NF-κB signaling pathways. This inhibition leads to a down-regulation of pro-inflammatory cytokines like IL-6.
Experimental Protocols
The bioactivity data presented in this guide are primarily derived from standard in vitro cell-based assays. Below is a detailed methodology for the commonly used MTT assay for assessing cell viability and proliferation.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a density of approximately 1,000-10,000 cells per well, depending on the cell line's growth characteristics.
-
The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of this compound are prepared in a complete culture medium to achieve the desired final concentrations.
-
The medium from the cell plate is aspirated, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells receive medium with the vehicle (DMSO) only.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
3. MTT Reagent Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
4. Solubilization of Formazan:
-
The medium containing MTT is carefully removed.
-
150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the insoluble purple formazan crystals.
-
The plate is gently shaken for 5-10 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
References
- 1. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 2. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morusin shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moracin D suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic versus Natural Moracin M for Researchers and Drug Development Professionals
An in-depth guide to the origins, purity, and biological performance of synthetic and natural Moracin M, presenting key data and experimental insights for informed decision-making in research and development.
This compound, a naturally occurring benzofuran derivative, has garnered significant interest within the scientific community for its diverse pharmacological activities, most notably its anti-inflammatory and phosphodiesterase-4 (PDE4) inhibitory effects.[1][2] As research into its therapeutic potential continues, a critical question arises for investigators: is it more advantageous to use this compound isolated from natural sources or its chemically synthesized counterpart? This guide provides a comprehensive comparison of synthetic and natural this compound, addressing key considerations of origin, purity, biological activity, and the methodologies used for their evaluation.
Sourcing and Synthesis: A Tale of Two Origins
Synthetic this compound , on the other hand, offers the advantage of a controlled and scalable production process. A common synthetic route involves the construction of the core 2-arylbenzofuran skeleton. One notable method utilizes a Sonogashira coupling reaction between a halobenzene-diol and an ethynylbenzene-diol to form the foundational structure. This is followed by further chemical modifications to yield this compound. While the initial setup for chemical synthesis can be resource-intensive, it provides a consistent and predictable supply of the compound, free from the seasonal and geographical variations that can affect natural sources.
Purity and Physicochemical Properties: A Comparative Overview
| Property | Synthetic this compound | Natural this compound |
| Purity | Typically high and consistent, with well-defined impurity profiles. Potential impurities are related to starting materials, reagents, and by-products of the synthetic route. | Purity can vary depending on the extraction and purification methods. May contain other related natural compounds as minor impurities. |
| Stereochemistry | Achiral molecule, so stereoisomeric impurities are not a concern. | As an achiral molecule, it is isolated as a single compound. |
| Physicochemical Consistency | High lot-to-lot consistency in terms of physical and chemical properties. | Potential for minor variations between batches due to differences in plant source material and processing. |
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A standard method for assessing the purity of both synthetic and natural this compound is reverse-phase HPLC.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detection at a wavelength of approximately 215-230 nm.
-
Procedure: A known concentration of the this compound sample is injected into the HPLC system. The retention time and peak area of the main component are compared to a reference standard. Impurities are identified as separate peaks, and their percentage can be calculated based on the total peak area.
Biological Activity: A Head-to-Head Performance Evaluation
The biological activity of this compound is the cornerstone of its therapeutic potential. Here, we compare the known activities of natural this compound with available data on its synthetic counterparts.
Anti-inflammatory Activity
Natural this compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Studies on synthetic derivatives of this compound have also shown potent anti-inflammatory effects. For instance, a synthetic prodrug of this compound, KW02, exhibited stronger in vivo anti-inflammatory activity in a mouse model of airway inflammation compared to the parent molecule.[4] While this study focused on a derivative, it highlights the potential to modulate the activity of the core this compound structure through chemical synthesis.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced cytokine production in Macrophages)
-
Cell Culture: RAW 264.7 murine macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of either synthetic or natural this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture media to induce an inflammatory response.
-
Incubation: Cells are incubated for 24 hours.
-
Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Phosphodiesterase-4 (PDE4) Inhibition
One of the key mechanisms underlying the anti-inflammatory effects of this compound is its inhibition of PDE4. Natural this compound has been shown to inhibit PDE4D2 and PDE4B2 with IC50 values of 2.9 µM and 4.5 µM, respectively.[1][5] Interestingly, structure-activity relationship studies on synthetic derivatives of this compound have led to the development of compounds with significantly enhanced PDE4 inhibitory potency. For example, a synthetic derivative known as LW (or L11) exhibited an IC50 of 54 nM for PDE4, a dramatic improvement over the natural product.[6] Another study reported a synthetic inhibitor, L30, with an IC50 of 8.6 nM.[7]
Experimental Protocol: PDE4 Inhibition Assay
-
Enzyme and Substrate: Recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate are used.
-
Reaction: The PDE4 enzyme is incubated with varying concentrations of the test compound (synthetic or natural this compound) in a buffer solution.
-
Initiation: The reaction is initiated by the addition of the cAMP substrate.
-
Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of hydrolyzed substrate is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.
Caption: A simplified workflow comparing the production of synthetic and natural this compound.
Caption: The signaling pathway of this compound's anti-inflammatory action via PDE4 inhibition.
Conclusion: Making an Informed Choice
The choice between synthetic and natural this compound will ultimately depend on the specific needs of the research or drug development project.
-
Synthetic this compound offers the significant advantages of high purity, consistency, and scalability . For researchers conducting quantitative in vitro assays, structure-activity relationship studies, or preclinical development, the well-defined nature of synthetic this compound is highly desirable. The ability to produce large, consistent batches is also a critical factor for later-stage drug development.
-
Natural this compound may be suitable for initial exploratory studies or for research focused on the effects of the compound within a more complex botanical matrix. However, researchers must be mindful of the potential for variability in purity and the presence of other bioactive compounds that could influence experimental outcomes.
For drug development professionals, the path forward will likely involve synthetic this compound or its optimized derivatives. The ability to precisely control the chemical entity and its manufacturing process is paramount for regulatory approval and commercialization. The exciting developments in synthetic this compound derivatives with enhanced potency underscore the power of medicinal chemistry to improve upon nature's templates.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential this compound Prodrugs Strongly Attenuate Airway Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PDE | TargetMol [targetmol.com]
- 6. This compound derivative targeting PDE4 for the treatment of psoriasis – ScienceOpen [scienceopen.com]
- 7. Structure-Based Optimization of this compound as Potent and Selective PDE4 Inhibitors with Antipsoriasis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Moracin M Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Moracin M, a naturally occurring benzofuran derivative isolated from Morus alba, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their potential as therapeutic agents. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in drug discovery and development.
Phosphodiesterase 4 (PDE4) Inhibition
This compound has been identified as a potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma and psoriasis. Structure-based optimization of this compound has led to the development of highly potent and selective PDE4 inhibitors.
Quantitative Data: PDE4 Inhibitory Activity
| Compound | Modification from this compound | PDE4 IC₅₀ (nM) | Selectivity vs other PDEs | Reference |
| This compound | - | 2900 | - | [1] |
| L30 | Optimized derivative | 8.6 | >201-fold | [2] |
| LW (L11) | Optimized derivative | 54 | - | [3] |
Structure-Activity Relationship Summary:
-
The 2-arylbenzofuran core of this compound is a viable scaffold for developing PDE4 inhibitors.
-
Strategic modifications to the this compound structure can lead to a significant increase in potency, as seen with the derivative L30, which exhibits an IC₅₀ in the nanomolar range.[2]
-
These optimized analogs also demonstrate high selectivity for PDE4 over other phosphodiesterase families, which is a critical factor in minimizing off-target effects.[2]
Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effect
Caption: PDE4 inhibition by this compound analogs increases cAMP levels, leading to PKA activation and subsequent suppression of pro-inflammatory mediators.
PCSK9 Expression Inhibition
Analogs of Moracin C, a structurally related compound to this compound, have been shown to inhibit the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL cholesterol levels.
Quantitative Data: PCSK9 mRNA Expression Inhibition in HepG2 Cells
| Compound | Modification | PCSK9 mRNA Inhibition (%) | Reference |
| Moracin C (1) | Prenylated 2-arylbenzofuran | 44.9 | [4] |
| Compound 7 | Protected Moracin C precursor (no prenyl group) | 97.1 | [4] |
| Compound 9 | 7-prenylated derivative | 96.7 | [4] |
| Compound 11 | - | 88.5 | [4] |
| Compound 14 | - | 96.3 | [4] |
| Berberine (Control) | - | 60.9 | [4] |
Structure-Activity Relationship Summary:
-
The 2-arylbenzofuran motif is a key structural feature for inhibiting PCSK9 expression.[4]
-
Interestingly, the absence of the prenyl group in the Moracin C precursor (compound 7) resulted in the most potent inhibition of PCSK9 mRNA expression, suggesting that the prenyl moiety may not be essential for this specific activity and that its position can influence the inhibitory effect.[4]
Experimental Workflow: PCSK9 Expression Analysis
Caption: Workflow for evaluating the effect of this compound analogs on PCSK9 expression in HepG2 cells.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition
2-Aroylbenzofurans, which share the core benzofuran structure with this compound, have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
Quantitative Data: Inhibition of NO Production
| Compound | Key Structural Features | NO Production Inhibition (%) | IC₅₀ (µM) | Reference |
| Rugchalcone B (2) | 4-hydroxyphenyl, 5-OH on benzofuran | 99.3 | 4.13 | [5] |
| Compound 4 | 4-hydroxyphenyl, 5,6-diOH on benzofuran | 99.6 | 0.57 | [5] |
| Compound 7 | 4-hydroxyphenyl, 6-OH on benzofuran | 96.8 | 1.90 | [5] |
| Compound 8 | 4-hydroxyphenyl, 6-OH on benzofuran | 74.3 | 0.99 | [5] |
Structure-Activity Relationship Summary:
-
The presence of a 4-hydroxyphenyl group appears to be crucial for the anti-inflammatory activity.[5]
-
Hydroxylation at the 5- and/or 6-position of the benzofuran ring significantly enhances the inhibitory potency against NO production. Compound 4, with hydroxyl groups at both positions, exhibited the lowest IC₅₀ value.[5]
Signaling Pathway: Inhibition of NF-κB Mediated NO Production
Caption: 2-Aroylbenzofuran analogs inhibit LPS-induced NO production by targeting the NF-κB signaling pathway.
Anticancer Activity
Numerous studies have explored the anticancer potential of 2-arylbenzofuran derivatives, the core structure of this compound. These compounds have shown cytotoxic activity against a range of cancer cell lines.
Quantitative Data: Anticancer Activity of 2-Arylbenzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Amidobenzofuran Derivatives | |||
| 28g | MDA-MB-231 (Breast) | 3.01 | [4] |
| HCT-116 (Colon) | 5.20 | [4] | |
| HT-29 (Colon) | 9.13 | [4] | |
| Benzofuran-Chalcone Derivatives | |||
| 33d | A-375 (Melanoma) | 4.15 | [4] |
| MCF-7 (Breast) | 3.22 | [4] | |
| A-549 (Lung) | 2.74 | [4] | |
| HT-29 (Colon) | 7.29 | [4] | |
| H-460 (Lung) | 3.81 | [4] | |
| 2(3)-Phenylbenzofuran Derivatives | |||
| 13b | MCF-7 (Breast) | 1.875 | [4] |
| C-6 (Glioma) | 1.980 | [4] | |
| 13g | MCF-7 (Breast) | 1.287 | [4] |
| C-6 (Glioma) | 1.622 | [4] |
Structure-Activity Relationship Summary:
-
The anticancer activity of 2-arylbenzofuran derivatives is highly dependent on the substitution pattern on both the benzofuran and the aryl moieties.[4]
-
The incorporation of different functional groups, such as amides and chalcones, can significantly influence the cytotoxic potency and selectivity against various cancer cell lines.[4]
-
For some derivatives, the presence of electron-donating groups on the phenyl ring enhances anticancer activity.[4]
Tyrosinase Inhibitory Activity
This compound and its analogs, particularly those found in Morus species, are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them promising candidates for skin-whitening agents.
Quantitative Data: Tyrosinase Inhibitory Activity
| Compound | Source | Tyrosinase IC₅₀ (µM) | Reference |
| This compound | Morus alba twigs | 8.0 | [6][7] |
| Mulberrofuran G | Morus species | 6.35 | [8] |
| Kuwanon G | Morus species | 67.6 | [8] |
| Albanol B | Morus species | Inactive | [8] |
| Kojic Acid (Control) | - | 36.02 | [8] |
Structure-Activity Relationship Summary:
-
The 2-arylbenzofuran skeleton is a key feature for tyrosinase inhibition.[6]
-
Substitutions on the benzofuran ring can significantly impact activity. For instance, the addition of a hydroxyl or prenyl group, as in moracin N, has been shown to decrease tyrosinase inhibitory activity.[6]
-
The presence of a resorcinol moiety (2,4-dihydroxyphenyl) in the 2-aryl group is often associated with potent tyrosinase inhibition.
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: General workflow for the in vitro mushroom tyrosinase inhibition assay.
Experimental Protocols
Phosphodiesterase 4 (PDE4) Inhibition Assay
A common method for assessing PDE4 inhibition is a cell-based assay using a membrane potential dye. In this assay, cells overexpressing PDE4 are loaded with a fluorescent dye that is sensitive to changes in membrane potential. Activation of a Gs-coupled receptor leads to an increase in intracellular cAMP, which in turn opens cyclic nucleotide-gated channels, causing membrane depolarization and a change in fluorescence. PDE4 inhibitors will potentiate this signal by preventing the breakdown of cAMP. The IC₅₀ is determined by measuring the concentration-dependent effect of the compound on the fluorescence signal.
PCSK9 Expression Assay in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 24 hours).
-
RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA expression levels of PCSK9, normalized to a housekeeping gene (e.g., GAPDH).
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for PCSK9 and a loading control (e.g., β-actin) to determine protein expression levels.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage (RAW 264.7) cells are seeded in 96-well plates.
-
Treatment: Cells are pre-treated with the test compounds for a short period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.
-
Griess Assay: After a 24-hour incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable metabolite of NO) in the supernatant is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at approximately 540 nm, and the nitrite concentration is calculated from a standard curve.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Mushroom Tyrosinase Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 6.8), mushroom tyrosinase, and the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the substrate, L-DOPA.
-
Monitoring the Reaction: The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm over time using a spectrophotometer.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Screening and Structure–Activity Relationship for Selective and Potent Anti-Melanogenesis Agents Derived from Species of Mulberry (Genus Morus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Moracin M and Other Bioactive Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Moracin M, a naturally occurring 2-arylbenzofuran, against other notable natural compounds: its structural analog Moracin C, the prenylated flavonoid Morusin, and the well-studied stilbenoid, Resveratrol. The comparison focuses on their anti-inflammatory and anti-cancer activities, supported by experimental data on their inhibitory concentrations and mechanisms of action.
Quantitative Bioactivity Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its counterparts against key biological targets, offering a quantitative perspective on their relative potencies. Lower IC50 values indicate greater potency.
| Compound | Target/Assay | Cell Line / Enzyme | IC50 Value (µM) | Reference |
| This compound | PDE4D2 Inhibition | Recombinant Human | 2.9 | [1][2][3][4] |
| PDE4B2 Inhibition | Recombinant Human | 4.5 | [1][2][3][4] | |
| IL-6 Production Inhibition | A549 (Human Lung Carcinoma) | 8.1 | [1] | |
| Nitric Oxide (NO) Production | MH-S (Alveolar Macrophage) | 65.7 | [1] | |
| Cytotoxicity | HepG2 (Human Liver Cancer) | > 30 | [1] | |
| Moracin C | Nitric Oxide (NO) Production | RAW 264.7 (Murine Macrophage) | ~7.7 - 8.0 | |
| PDE4 Inhibition | Recombinant Human | Less potent than this compound* | [2][5] | |
| Morusin | Cytotoxicity | A549 (Human Lung Carcinoma) | 3.1 | [6] |
| Cytotoxicity | HeLa (Human Cervical Cancer) | 0.64 | [6] | |
| Cytotoxicity | MCF-7 (Human Breast Cancer) | 3.4 | [6] | |
| Cytotoxicity | A375 (Human Melanoma) | 4.634 | [7] | |
| Resveratrol | PDE4 Inhibition | Recombinant Human | 18.8 | [8] |
| Cytotoxicity (48h) | A549 (Human Lung Carcinoma) | 91.77 | [9] | |
| Cytotoxicity (48h) | A549 (Human Lung Carcinoma) | 25.5 | [10] |
*Note: A direct IC50 value for Moracin C against PDE4 was not available in the reviewed literature, but kinetic analysis indicates it is a weaker inhibitor than this compound[2][5].
Modulation of Key Signaling Pathways
A significant body of evidence indicates that this compound, Morusin, and Resveratrol exert their biological effects by modulating the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell cycle progression, proliferation, survival, and apoptosis. Its overactivation is a hallmark of many cancers and inflammatory diseases. The diagram below illustrates the canonical pathway and highlights the specific targets modulated by each compound.
References
- 1. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol: A Natural Compound Targeting the PI3K/Akt/mTOR Pathway in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound from Morus alba L. is a natural phosphodiesterase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. mTOR: more targets of resveratrol? | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 8. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Moracin M: A Comparative Guide to its Bioactivity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on Moracin M, a natural benzofuran derivative, against other relevant compounds. The data is presented to facilitate objective evaluation of its performance and potential therapeutic applications. Detailed experimental protocols for key studies are included, and signaling pathways are visualized to enhance understanding of its mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental studies on this compound, comparing its activity with other relevant compounds.
Table 1: Inhibitory Activity of this compound on Phosphodiesterases (PDEs)
| Compound | PDE4B2 (IC50) | PDE4D2 (IC50) | PDE5A1 (IC50) | PDE9A2 (IC50) |
| This compound | 4.5 µM[1][2] | 2.9 µM[1][2] | >40 µM[1][2] | >100 µM[1][2] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line / Model | Treatment | Effect | IC50 / Dosage | Comparison |
| A549 (Lung Epithelial Cells) | IL-1β-induced IL-6 production | Inhibition | 8.1 µM[1][3] | Strongest among this compound, O, and R[3] |
| MH-S (Alveolar Macrophages) | LPS-induced NO production | Inhibition | 65.7 µM[1] | - |
| Intervertebral Disc Nucleus Pulposus Cells | LPS-induced IL-1β, TNF-α, IL-6 | Inhibition | 5-20 µM[1] | - |
| Acute Lung Injury Mouse Model | LPS-induced lung inflammation | Inhibition | 20-60 mg/kg (Oral)[1][3] | Comparable to Dexamethasone (30 mg/kg)[3] |
Table 3: Effects of this compound on Cell Proliferation and Migration
| Cell Line | Effect | Concentration | Comparison |
| Human Dermal Papilla Cells (hDPCs) | Increased cell proliferation | Up to 50 µM[4] | Effects comparable to Minoxidil[4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Promoted cell migration | Up to 50 µM[4] | - |
| Skeletal Muscle Cells | Increased cell proliferation by 57% (p < 0.05) | Not specified | Moracin E increased proliferation by 130% (p < 0.001)[5][6] |
Table 4: Anticancer and Other Bioactivities of this compound
| Activity | Cell Line / Target | Effect | IC50 / Binding Energy | Comparison |
| Anticancer | MCF7 (Breast Cancer) | 16.09% cell survival at 200 µg/mL | - | Ursolic acid (8.46%) and Cathafuran B (8.89%) showed higher activity[7] |
| Anticancer | 3T3 (Fibroblast) | 21.6% cell survival at 200 µg/mL | - | Ursolic acid (17.58%) and Cathafuran B (20.58%) showed higher activity[7] |
| α-Glucosidase Inhibition | - | Inhibition | 40.9 µM | More potent than Acarbose (IC50 = 486 µM)[8] |
| PCSK9 Expression Inhibition | HepG2 Cells | 44.9% inhibition | - | Compound 7 (a precursor) showed 97.1% inhibition[9] |
| Soluble Epoxide Hydrolase (sEH) Inhibition | - | Inhibition | 1.2 µM (for a this compound derivative) | - |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: WNT/β-catenin pathway activation by this compound promoting hair growth.
Caption: PI3K/Akt/mTOR pathway activation by this compound in skeletal muscle cells.
Caption: this compound's inhibition of JNK/c-Jun and NF-κB inflammatory pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions from the referenced studies and are intended to provide an overview of the experimental setup. For full details, please refer to the original publications.
1. Cell Proliferation Assays
-
MTT Assay (for general cell viability and proliferation):
-
Cells (e.g., hDPCs, skeletal muscle cells, MCF7, 3T3) are seeded in 96-well plates and cultured to allow for attachment.
-
The cells are then treated with various concentrations of this compound or a control substance (e.g., vehicle, minoxidil) for a specified period (e.g., 24-72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control.[7]
-
-
Wound Healing/Migration Assay (for HUVECs):
-
HUVECs are grown to confluence in a culture plate.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are washed to remove debris and then incubated with a medium containing different concentrations of this compound or a control.
-
The closure of the wound is monitored and photographed at different time points (e.g., 0 and 24 hours).
-
The rate of migration is quantified by measuring the change in the wound area over time.[4]
-
2. Anti-inflammatory Activity Assays
-
Measurement of Nitric Oxide (NO) Production:
-
Macrophage cells (e.g., MH-S, RAW 264.7) are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).
-
Lipopolysaccharide (LPS) is then added to stimulate NO production.
-
After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (e.g., IL-6, TNF-α):
-
Relevant cells (e.g., A549, nucleus pulposus cells) are cultured and stimulated with an inflammatory agent (e.g., IL-1β, LPS) in the presence or absence of this compound.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of the specific cytokine in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
This typically involves the use of a specific antibody-coated plate, a detection antibody, a substrate, and a stop solution, with absorbance measured at a specific wavelength.[1][3]
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Cells are treated with this compound and/or a stimulant for a specified time.
-
The cells are then lysed to extract total proteins.
-
The protein concentration is determined using a method such as the Bradford assay.
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., p-GSK-3β, β-catenin, Akt, p-JNK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.[3][4][5]
4. In Vivo Animal Studies (e.g., Acute Lung Injury Model)
-
Mice are administered this compound (e.g., 20-60 mg/kg) or a control (e.g., vehicle, dexamethasone) orally.
-
After a set period, acute lung injury is induced by intratracheal or intranasal administration of LPS.
-
Several hours after LPS administration, the mice are euthanized.
-
Bronchoalveolar lavage (BAL) fluid is collected to count the total and differential inflammatory cells (e.g., neutrophils, macrophages).
-
Lung tissues may be collected for histological analysis to assess inflammation and for molecular analysis (e.g., to measure NF-κB activation).[1][3]
This guide provides a summary of the current experimental data on this compound. Researchers are encouraged to consult the primary literature for more in-depth information and to inform the design of future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. This compound inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Moracin M Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activities of Moracin M, a natural compound isolated from Morus alba. The information is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications of this compound. A key consideration highlighted in this guide is the current lack of independent replication studies for many of the reported findings. While various laboratories have investigated the effects of this compound, formal, rigorous replication of these initial studies is largely absent in the published literature. This underscores the need for further validation of the compound's activities before significant resources are invested in its development.
I. Promotion of Hair Growth
This compound has been investigated for its potential to promote hair growth, with studies suggesting it may be comparable to the widely used alternative, Minoxidil.
Comparative Data
| Feature | This compound | Minoxidil |
| Mechanism of Action | Activates the WNT/β-catenin signaling pathway in human dermal papilla cells (hDPCs), leading to increased proliferation.[1][2] | Opens ATP-sensitive potassium channels in vascular smooth muscle cells, leading to vasodilation and increased microcirculation around hair follicles.[3] It may also directly stimulate hair follicle cells. |
| Reported Efficacy | Significantly increased cell proliferation in hDPCs in both anagen and catagen phases.[1][2] Effects on growth factors (VEGF, FGF2, KGF, HGF, MYC) in hDPCs were comparable to minoxidil.[1] | 5% topical solution showed a 45% greater increase in hair regrowth compared to a 2% solution after 48 weeks in men with androgenetic alopecia.[4] In women, a 5% topical solution led to a 14-18% increase in hair density after one year, while 1mg oral administration resulted in a 12% increase in 24 weeks.[5] |
| Concentration/Dosage | Effective at concentrations up to 50 µM in vitro without cytotoxicity.[1][2] | Available in 2% and 5% topical solutions.[3][4] Low-dose oral minoxidil (0.25–5 mg daily) has also been studied.[6] |
Experimental Protocol: Hair Follicle Dermal Papilla Cell (HFDPC) Proliferation Assay
This protocol outlines a typical method for assessing the effect of compounds on the proliferation of HFDPCs, a key cell type in hair follicle regulation.
-
Cell Culture: Human Follicle Dermal Papilla Cells (HFDPC) are cultured in a suitable growth medium, such as DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 2 x 10³ cells per well and allowed to adhere for 24 hours.[7]
-
Treatment: The culture medium is replaced with a medium containing various concentrations of this compound, Minoxidil (as a positive control), or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period, typically 1 to 5 days.[7]
-
Proliferation Assessment (MTT Assay):
-
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation relative to the vehicle control.
Signaling Pathway: this compound in Hair Growth
Caption: this compound activates the WNT/β-catenin pathway.
II. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in various in vitro and in vivo models, with its effects being compared to the corticosteroid Dexamethasone.
Comparative Data
| Feature | This compound | Dexamethasone |
| Mechanism of Action | Inhibits the JNK/c-Jun and NF-κB signaling pathways.[8] Downregulates the expression of pro-inflammatory cytokines like IL-6 and TNF-α, and inhibits iNOS production.[9] | Binds to glucocorticoid receptors, leading to the inhibition of pro-inflammatory signaling pathways like NF-κB and AP-1, and the upregulation of anti-inflammatory proteins.[10] |
| Reported Efficacy | Showed an IC50 of 8.1 μM for the inhibition of IL-6 production in IL-1β-treated lung epithelial cells.[8] Oral administration (20-60 mg/kg) in mice showed comparable inhibitory action against LPS-induced lung inflammation to dexamethasone (30 mg/kg).[8][11] | Potent anti-inflammatory agent with IC50 values in the low nanomolar range for the inhibition of various inflammatory mediators (e.g., 3 nM for MCP-1).[12] |
| Models Used | IL-1β-treated lung epithelial cells (A549), LPS-treated alveolar macrophages (MH-S), and LPS-induced acute lung injury in mice.[8][11] | Widely studied in numerous in vitro and in vivo models of inflammation. |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is commonly used to screen for compounds that modulate the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.[13]
-
Seeding: Transfected cells are seeded into a 96-well plate.[14]
-
Treatment: Cells are pre-treated with various concentrations of this compound or Dexamethasone for a specified time.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to induce NF-κB activity.[15]
-
Cell Lysis: After incubation, the cells are lysed to release the luciferase enzyme.[13]
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[13][15]
-
Data Analysis: The luminescence signal is normalized to a control (e.g., a co-transfected Renilla luciferase plasmid) to account for variations in transfection efficiency and cell number. The inhibitory effect of the compounds is calculated as a percentage of the stimulated control.
Signaling Pathway: this compound in Inflammation
Caption: this compound inhibits inflammatory signaling pathways.
III. Skeletal Muscle Cell Proliferation
This compound has been shown to induce the proliferation of skeletal muscle cells, an effect that could be relevant for conditions involving muscle wasting.
Comparative Data
| Feature | This compound | Creatine |
| Mechanism of Action | Induces skeletal muscle cell proliferation via the PI3K-Akt-mTOR signaling pathway.[16][17] | Increases the phosphocreatine/creatine ratio in skeletal muscle, enhancing ATP resynthesis.[18] This can lead to increased muscle cell volume and may stimulate muscle protein synthesis.[18][19] |
| Reported Efficacy | Significantly increased skeletal muscle cell proliferation by 57% (p < 0.05) compared to the control.[16][17] | Numerous studies have shown that creatine supplementation, combined with resistance training, effectively increases lean body mass and muscular strength.[18] |
| Models Used | C2C12 mouse myoblast cell line.[20] | Primarily studied in human clinical trials involving resistance training.[18] |
Experimental Protocol: Western Blot for PI3K-Akt-mTOR Pathway
Western blotting is a standard technique to detect and quantify specific proteins in a sample, making it ideal for studying signaling pathways.
-
Cell Culture and Treatment: C2C12 myoblasts are cultured and treated with this compound, a suitable positive control, or a vehicle control for a specified duration.
-
Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a method like the BCA assay.[21][22]
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.[22]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.[22]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR.
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[22]
-
Detection: A chemiluminescent substrate is added, and the resulting signal is detected, often with a digital imaging system.[22]
-
Data Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels to determine the activation of the signaling pathway.
Signaling Pathway: this compound in Muscle Proliferation
References
- 1. This compound promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minoxidil for Androgenic Alopecia: Case Studies - Oana - Posts [oanahealth.com]
- 6. Low-Dose Oral Minoxidil for Alopecia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell proliferation assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Potential this compound Prodrugs Strongly Attenuate Airway Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. bowdish.ca [bowdish.ca]
- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 17. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hyugalife.com [hyugalife.com]
- 20. researchgate.net [researchgate.net]
- 21. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Moracin M
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Moracin M, including operational and disposal plans.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.[1][2]
| Body Part | Recommended Protection | Specifications |
| Respiratory | Respirator | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[2] |
| Hands | Chemical-impermeable gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Eyes | Safety goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin & Body | Protective clothing | Wear fire/flame resistant and impervious clothing.[2] Remove and wash contaminated clothing before reuse.[1] |
First Aid Measures
In case of exposure to this compound, immediate first aid is crucial. Follow these procedures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] |
| Skin Contact | Immediately flush the skin with copious amounts of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Check for and remove any contact lenses. Flush eyes with plenty of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ensure adequate ventilation in the work area.[2]
Precautions for Safe Handling:
-
Avoid formation of dust and aerosols.[3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from sources of ignition.[1]
-
Use only in areas with appropriate exhaust ventilation.[3]
Conditions for Safe Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Recommended long-term storage temperature: -20°C.[1]
-
Recommended short-term storage temperature: 2-8°C.[1]
-
Materials to avoid: Strong oxidizing/reducing agents, strong acids/alkalis.[1]
Disposal Plan
Waste Treatment:
-
Dispose of waste material in accordance with national and local regulations.
-
Leave chemicals in their original containers. Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Spill Management:
-
Personal Precautions: Wear appropriate respiratory protection and avoid dust formation. Avoid breathing vapors, mist, or gas.[1]
-
Environmental Precautions: Prevent product from entering drains. If safe to do so, prevent further leakage or spillage.[1]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the spilled material. Keep in suitable, closed containers for disposal.[1]
Experimental Workflow: Safe Handling and Disposal
Caption: This diagram outlines the procedural flow for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
